Dmhbo+
Description
BenchChem offers high-quality Dmhbo+ suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dmhbo+ including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H25IN4O5 |
|---|---|
Molecular Weight |
552.4 g/mol |
IUPAC Name |
[4-[(2E,4Z)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(nitrosomethylidene)-5-oxoimidazolidin-1-yl]phenyl]-trimethylazanium iodide |
InChI |
InChI=1S/C22H24N4O5.HI/c1-26(2,3)16-8-6-15(7-9-16)25-20(13-23-29)24-17(22(25)28)10-14-11-18(30-4)21(27)19(12-14)31-5;/h6-13H,1-5H3,(H-,23,24,27,28,29);1H |
InChI Key |
KRIJKRIPLDZXHI-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Inner Workings of a Fluorescent RNA Light-Up System: The Dmhbo+ Story
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of fluorogenic RNA aptamers has revolutionized the visualization of RNA in living cells. Among these, the Chili aptamer and its cognate fluorophore, Dmhbo+, stand out for their bright, red-shifted fluorescence and large Stokes shift. This technical guide delves into the intricate mechanism of Dmhbo+ fluorescence, providing a comprehensive overview of its photophysical properties, the structural basis of its interaction with the Chili aptamer, and the experimental methodologies used to elucidate these characteristics.
The Core Mechanism: An Ultrafast Proton Handoff
The fluorescence of Dmhbo+ is not an intrinsic property but is rather unlocked upon binding to its specific RNA partner, the Chili aptamer. The core of this fluorescence activation lies in an ultrafast excited-state proton transfer (ESPT) mechanism. In its unbound state at physiological pH (around 7.5), Dmhbo+ predominantly exists in a deprotonated, non-fluorescent form.[1] However, the binding pocket of the Chili aptamer selectively sequesters the protonated, or phenol, form of Dmhbo+.[1][2]
Structural Choreography: The Role of the Chili Aptamer
Quantitative Photophysical and Binding Properties
A summary of the key quantitative data for the Dmhbo+ fluorophore and its complex with the Chili aptamer is presented in the tables below for easy comparison.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | 456 nm | [2] |
| Emission Maximum (λem) | 592 nm | [2] |
| Stokes Shift | 136 nm | [3] |
| Quantum Yield (Φ) | 0.1 | [2] |
| Fluorescence Lifetime (τ) | 1.4 ns (major component) | [4][5] |
| Molar Extinction Coefficient (ε) | Not explicitly found | |
| Table 1: Photophysical Properties of the Dmhbo+-Chili Complex. |
| Parameter | Value | Reference |
| Dissociation Constant (Kd) | 12 nM | [2] |
| Association Rate Constant (kon) | ~10⁴ L mol⁻¹ s⁻¹ | [3] |
| Dissociation Rate Constant (koff) | Slower than for DMHBI+ | [6] |
| pKa (free Dmhbo+) | 6.9 | [2][7] |
| Table 2: Binding and Chemical Properties of Dmhbo+. |
Experimental Cornerstones: Unraveling the Mechanism
The elucidation of the Dmhbo+ fluorescence mechanism has relied on a suite of sophisticated biophysical and biochemical techniques. Below are detailed methodologies for the key experiments cited.
Fluorescence Spectroscopy
Objective: To determine the excitation and emission spectra and the fluorescence quantum yield of the Dmhbo+-Chili complex.
Protocol:
-
Sample Preparation: The Chili RNA aptamer is prepared by in vitro transcription and purified. The RNA is folded by heating to 95°C for 3 minutes in a buffer containing KCl and HEPES, followed by cooling. MgCl₂ is then added.[6]
-
Measurement: Fluorescence emission spectra are recorded on a fluorescence spectrophotometer. For the Dmhbo+-Chili complex, an excitation wavelength of 456 nm is used, and the emission is scanned over a range that includes the 592 nm peak.[2]
-
Quantum Yield Determination: The quantum yield is determined using a comparative method, with a well-characterized fluorescent standard having a known quantum yield. The integrated fluorescence intensities of the Dmhbo+-Chili complex and the standard are measured under identical conditions (absorbance matched at the excitation wavelength). The quantum yield is then calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Time-Resolved Fluorescence Up-Conversion Spectroscopy
Objective: To measure the ultrafast dynamics of the excited-state proton transfer.
Protocol:
-
Instrumentation: A femtosecond fluorescence up-conversion spectrometer is used. This technique involves mixing the fluorescence emission from the sample with a delayed "gate" pulse from the laser in a nonlinear crystal to generate a sum-frequency signal. The time resolution is limited by the laser pulse width.[8][9]
-
Measurement: The Dmhbo+-Chili complex is excited with ultrashort laser pulses (e.g., at 405 nm).[4] The fluorescence emission is collected and focused into the nonlinear crystal along with a time-delayed gate pulse. By varying the delay of the gate pulse, the fluorescence decay profile can be reconstructed with femtosecond resolution.
-
Data Analysis: The resulting data is globally deconvoluted to extract the time constants for the different photophysical processes, including the rapid decay component corresponding to the ESPT.[4]
Isothermal Titration Calorimetry (ITC)
Objective: To determine the dissociation constant (Kd) of the Dmhbo+-Chili aptamer interaction.
Protocol:
-
Sample Preparation: Both the Chili RNA aptamer and the Dmhbo+ ligand are prepared in the same buffer to minimize heat of dilution effects. The RNA is folded as described previously.[10]
-
Titration: The ITC experiment is performed by titrating a solution of the Dmhbo+ ligand into a solution containing the Chili RNA aptamer in the sample cell of the calorimeter.[11]
-
Data Analysis: The heat changes associated with each injection are measured. The resulting binding isotherm is then fitted to a suitable binding model (e.g., a single-site binding model) to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n) of the interaction.[10]
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The photocycle of Dmhbo+ fluorescence upon binding to the Chili aptamer.
Caption: A generalized workflow for studying the Dmhbo+-Chili aptamer system.
References
- 1. Large Stokes shift fluorescence activation in an RNA aptamer by intermolecular proton transfer to guanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemie.uni-wuerzburg.de [chemie.uni-wuerzburg.de]
- 6. Structure–fluorescence activation relationships of a large Stokes shift fluorogenic RNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chesterrep.openrepository.com [chesterrep.openrepository.com]
- 8. Ultrafast Fluorescence Spectroscopy via Upconversion: Applications to Biophysics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. promys.eu [promys.eu]
- 11. academic.oup.com [academic.oup.com]
The DMHBO+ Chili RNA Aptamer: A Technical Guide to its Structure and Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structural and functional characteristics of the Chili RNA aptamer in complex with its fluorogenic ligand, DMHBO+ (3,5-dimethoxy-4-hydroxybenzylidene imidazolinone-oxime). The Chili RNA aptamer is a synthetically evolved nucleic acid sequence that exhibits a remarkable ability to bind and induce a large Stokes shift fluorescence in DMHBO+ and similar chromophores, making it a valuable tool for RNA imaging and biosensor development.
Core Structural Features
The crystal structure of the 52-nucleotide Chili RNA aptamer bound to DMHBO+ reveals a sophisticated and compact fold essential for its function.[1][2] The aptamer folds into a single coaxial helical stack, featuring two A-form duplexes (P1 and P2) that flank a central fluorophore-binding domain (FBD).[2]
A defining characteristic of the FBD is a two-tiered G-quadruplex, which forms the core of the binding pocket.[1][3] This G-quadruplex structure, along with a trans-sugar-sugar edge G:G base pair, effectively immobilizes the DMHBO+ ligand through π-π stacking interactions. The ligand is further anchored by an interaction between its oxime moiety and the RNA backbone.
Crucially, a Watson-Crick G:C base pair within the binding site facilitates a short hydrogen bond between the N7 of a guanine (B1146940) residue (G15) and the phenolic hydroxyl group of the DMHBO+ ligand. This interaction is pivotal for the fluorescence activation mechanism.
Mechanism of Fluorescence Activation: Excited-State Proton Transfer
The Chili RNA aptamer activates the fluorescence of DMHBO+ through an ultrafast excited-state proton transfer (ESPT) mechanism, a process that mimics large Stokes shift fluorescent proteins. Upon photoexcitation, a proton is transferred from the neutral phenolic hydroxyl group of the chromophore to the N7 of the aforementioned guanine residue within the aptamer's binding pocket. This ESPT event occurs with an exceptionally rapid time constant of 130 fs.
This proton transfer results in the formation of an excited anionic form of the chromophore, which then emits a photon at a significantly longer wavelength (red-shifted) before returning to its neutral ground state. This entire process is responsible for the characteristic large Stokes shift observed in the Chili-DMHBO+ complex. The aptamer selectively binds the protonated phenol (B47542) form of DMHBO+, shifting the equilibrium from the phenolate (B1203915) form that is more prevalent at neutral pH in the absence of the RNA.
Quantitative Data Summary
The following tables summarize the key quantitative parameters that define the interaction between the Chili RNA aptamer and the DMHBO+ ligand.
| Binding and Kinetic Parameters | Value | Reference |
| Dissociation Constant (KD) | Low-nanomolar | |
| Association Rate (kon) | ~104 L·mol-1·s-1 | |
| Excited-State Proton Transfer (ESPT) Time Constant | 130 fs |
| Photophysical Properties | Value | Reference |
| Excitation Maximum (λex) | 456 nm | |
| Emission Maximum (λem) | 592 nm | |
| Stokes Shift | ~136 nm |
| Structural Data (PDB: 7OAX) | Value | Reference |
| Method | X-ray Diffraction | |
| Resolution | 2.24 Å |
Experimental Protocols
Detailed methodologies are crucial for the replication and further investigation of the Chili-DMHBO+ system. The following sections outline the key experimental protocols used in its characterization.
RNA Synthesis and Folding
The 52-nucleotide Chili RNA aptamer is typically prepared by in vitro transcription from a synthetic DNA template using T7 RNA polymerase. The resulting RNA transcripts are purified by denaturing polyacrylamide gel electrophoresis (PAGE). For proper folding, the purified RNA is heated to 95°C for 3 minutes in a buffer containing KCl and HEPES, followed by a 20-minute incubation at 20°C. Magnesium chloride is then added to facilitate the formation of the correct tertiary structure.
X-ray Crystallography
Co-crystals of the Chili RNA aptamer and DMHBO+ are grown using the hanging-drop vapor diffusion method.
-
Complex Formation: The folded RNA and DMHBO+ ligand are mixed in a 1:1.2 molar ratio in a buffer containing 10 mM HEPES (pH 8.0), 50 mM KCl, and 1.5% DMSO. The mixture is heated to 95°C for 3 minutes and then cooled to 23°C for 30 minutes. MgCl2 is added to a final concentration of 5 mM, and the solution is incubated at 4°C for 16 hours.
-
Crystallization: The RNA-ligand complex is concentrated to approximately 0.5 mM and used for crystallization screening at 20°C.
-
Data Collection and Structure Determination: For phasing, crystals can be derivatized with iridium(III) hexammine. Single-wavelength anomalous dispersion (SAD) data is collected, and the initial model is used for molecular replacement with native datasets.
Fluorescence Spectroscopy
Fluorescence measurements are performed to characterize the photophysical properties and binding affinity of the Chili-DMHBO+ complex.
-
Fluorescence Screening: To assess fluorescence enhancement, the pre-folded RNA and DMHBO+ are combined at a concentration of 0.5 µM each in a binding buffer (e.g., 125 mM KCl, 5 mM MgCl2, and 40 mM HEPES at pH 7.5). After a brief incubation, emission spectra are recorded with excitation at the maximum absorption wavelength of the complex.
-
Fluorescence Titration for KD Determination: A fixed concentration of the RNA aptamer is titrated with increasing concentrations of the DMHBO+ ligand. The increase in fluorescence intensity is measured as a function of the ligand concentration. The data are then fitted to a single-site binding model to determine the dissociation constant (KD).
NMR Spectroscopy
NMR spectroscopy is employed to confirm the ligand-dependent formation of the G-quadruplex structure.
-
Sample Preparation: The Chili RNA aptamer is prepared in an appropriate NMR buffer, which should be free of protons that could interfere with the signal (e.g., using deuterated buffers).
-
1H NMR Spectroscopy: One-dimensional 1H NMR spectra are recorded. The imino proton region (10-15 ppm) is particularly informative. Imino protons involved in the Hoogsteen base pairing of G-quartets typically resonate between 10 and 12 ppm. The appearance of characteristic signals in this region upon the addition of DMHBO+ provides direct evidence for the formation of the G-quadruplex structure.
Visualizations
Experimental Workflow for Characterization
References
Unveiling the Photophysical Profile of Dmhbo+: A Technical Guide to its Excitation and Emission Spectra
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core photophysical properties of 3,5-dimethoxy-4-hydroxybenzylidene imidazolinone oxime (Dmhbo+), a cationic fluorophore notable for its fluorescence activation upon binding to the Chili RNA aptamer. This guide is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields who utilize fluorescence-based techniques for RNA imaging and the development of novel analytical systems.
Core Photophysical Characteristics of the Dmhbo+-Chili Complex
Dmhbo+ in its free state is largely non-emissive. Its remarkable fluorescence properties are realized upon forming a complex with the Chili RNA aptamer. This interaction induces a significant enhancement of fluorescence, making the Dmhbo+-Chili complex a powerful tool for RNA visualization. The key quantitative spectral and photophysical parameters of this complex are summarized below.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | 456 nm | [1] |
| Emission Maximum (λem) | 592 nm | [1] |
| Stokes Shift | 136 nm | [1] |
| Quantum Yield (Φ) | 0.1 | [2] |
| Fluorescence Lifetime (τ) | Multi-exponential decay | [3] |
| Molar Extinction Coefficient (ε) | Not reported in reviewed literature |
Understanding the Fluorescence Mechanism: A Jablonski Perspective
The fluorescence of the Dmhbo+-Chili complex can be understood through the Jablonski diagram, which illustrates the electronic transitions that occur during absorption and emission of light. Upon excitation at its absorption maximum, the Dmhbo+ molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). Following a brief period in the excited state, the molecule returns to the ground state, releasing the absorbed energy as a photon of light, which is observed as fluorescence.
Caption: Jablonski diagram illustrating the electronic transitions of Dmhbo+ during fluorescence.
Experimental Protocols for Spectroscopic Characterization
The determination of the photophysical parameters of the Dmhbo+-Chili complex involves a series of well-established spectroscopic techniques. Below are detailed methodologies for these key experiments.
Measurement of Excitation and Emission Spectra
Objective: To determine the wavelengths of maximum excitation and emission.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the Chili RNA aptamer in an appropriate buffer (e.g., 40 mM HEPES, pH 7.5, 125 mM KCl, 5 mM MgCl₂).
-
Prepare a stock solution of Dmhbo+ in a suitable solvent (e.g., DMSO).
-
Mix the Chili RNA aptamer and Dmhbo+ in the buffer to achieve final concentrations typically in the sub-micromolar to low micromolar range (e.g., 0.5 µM RNA and 1 µM Dmhbo+), ensuring complex formation.
-
-
Instrumentation:
-
Utilize a calibrated spectrofluorometer.
-
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to the expected maximum (around 592 nm).
-
Scan a range of excitation wavelengths (e.g., 350 nm to 550 nm).
-
The wavelength at which the fluorescence intensity is highest is the excitation maximum.
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the determined maximum (456 nm).
-
Scan a range of emission wavelengths (e.g., 500 nm to 700 nm).
-
The wavelength at which the fluorescence intensity is highest is the emission maximum.
-
Determination of Fluorescence Quantum Yield
Objective: To quantify the efficiency of fluorescence emission.
Methodology (Comparative Method):
-
Selection of a Standard:
-
Choose a well-characterized fluorescent standard with a known quantum yield and spectral properties that overlap with Dmhbo+ (e.g., Rhodamine 6G in ethanol, Φ = 0.95).
-
-
Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, prepare a series of dilute solutions of both the Dmhbo+-Chili complex and the standard, ensuring that the absorbance at the excitation wavelength is in the linear range (typically < 0.1).
-
Record the absorbance of each solution at the chosen excitation wavelength.
-
-
Fluorescence Measurements:
-
Using a spectrofluorometer, record the fluorescence emission spectra of all solutions at the same excitation wavelength used for the absorbance measurements.
-
Integrate the area under the emission curves for each sample.
-
-
Calculation:
-
Plot the integrated fluorescence intensity versus absorbance for both the Dmhbo+-Chili complex and the standard.
-
The quantum yield of the Dmhbo+-Chili complex (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (n_sample² / n_std²) where:
-
Φ_std is the quantum yield of the standard.
-
m_sample and m_std are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
n_sample and n_std are the refractive indices of the sample and standard solvents, respectively.
-
-
Measurement of Fluorescence Lifetime
Objective: To determine the average time the fluorophore spends in the excited state.
Methodology (Time-Correlated Single Photon Counting - TCSPC):
-
Instrumentation:
-
Utilize a TCSPC system equipped with a pulsed laser source for excitation (e.g., a picosecond diode laser at or near 456 nm) and a sensitive single-photon detector.
-
-
Sample Preparation:
-
Prepare a solution of the Dmhbo+-Chili complex as described for spectral measurements.
-
-
Data Acquisition:
-
Excite the sample with the pulsed laser and collect the emitted photons.
-
The TCSPC electronics measure the time delay between the laser pulse and the arrival of each detected photon.
-
A histogram of these time delays is constructed, representing the fluorescence decay curve.
-
-
Data Analysis:
-
The instrument response function (IRF) is measured using a scattering solution.
-
The fluorescence decay curve is fitted to a multi-exponential decay model, as studies have shown that the fluorescence decay of the Dmhbo+-Chili complex is best described by three exponential components[3]. The fitting is performed by iterative reconvolution with the IRF.
-
Experimental and Logical Workflows
The systematic characterization of Dmhbo+'s photophysical properties follows a logical progression of experiments. The workflow ensures accurate and reproducible data collection.
Caption: Workflow for the photophysical characterization of the Dmhbo+-Chili complex.
Conclusion
The Dmhbo+ fluorophore, when complexed with the Chili RNA aptamer, exhibits favorable photophysical properties, including a large Stokes shift and a moderate quantum yield, making it a valuable tool for RNA-related research. This guide provides the essential quantitative data and detailed experimental protocols to enable researchers to effectively utilize and further investigate this important fluorescent probe. The provided diagrams offer a clear visual representation of the underlying principles and experimental workflows, facilitating a deeper understanding of Dmhbo+'s fluorescence characteristics.
References
A Technical Guide to Fluorogenic RNA Aptamers: Principles and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorogenic RNA aptamers are short, single-stranded RNA molecules engineered to bind specifically to and enhance the fluorescence of otherwise weakly fluorescent small molecules, known as fluorogens.[1][2] This unique "light-up" property has established them as powerful tools for real-time visualization of RNA localization, trafficking, and dynamics within living cells, offering a genetically encodable and minimally invasive alternative to traditional RNA imaging techniques like fluorescent protein-based systems (e.g., MS2-GFP).[3][4][5] Their development, primarily through a process called Systematic Evolution of Ligands by EXponential enrichment (SELEX), has yielded a diverse palette of RNA aptamer-fluorogen pairs spanning the visible spectrum, each with distinct photophysical properties. This guide provides an in-depth overview of the core principles of fluorogenic RNA aptamers, detailed experimental protocols for their selection and application, and a comparative analysis of their quantitative characteristics.
Core Principle: Mechanism of Fluorescence Activation
The fundamental principle of fluorogenic RNA aptamers lies in their ability to induce a conformational change in a cognate fluorogen upon binding, thereby restricting its non-radiative decay pathways and forcing the energy to be released as fluorescence. These small molecule fluorogens are typically "molecular rotors" that dissipate absorbed energy through internal rotation when in solution, resulting in minimal fluorescence. Upon binding to the highly structured pocket of the RNA aptamer, this rotation is constrained, leading to a significant increase in fluorescence quantum yield.
Several key structural features within the RNA aptamers facilitate this interaction. Many, like Spinach and Mango, utilize a G-quadruplex motif, a four-stranded structure stabilized by Hoogsteen hydrogen bonds between guanine (B1146940) bases, which provides a rigid scaffold for binding the fluorogen. The fluorogen is often sandwiched between this G-quadruplex and other structural elements like base triplets, creating a tight and specific binding pocket that enhances fluorescence.
Caption: The SELEX workflow for aptamer discovery.
Detailed Methodology:
-
Library Design and Synthesis:
-
Synthesize a single-stranded DNA library containing a central randomized region (typically 20-80 nucleotides) flanked by constant regions for primer annealing.
-
The 5' constant region should include a T7 RNA polymerase promoter sequence for in vitro transcription.
-
-
In Vitro Transcription:
-
Generate an RNA pool from the DNA library using T7 RNA polymerase.
-
Purify the transcribed RNA, for example, by denaturing polyacrylamide gel electrophoresis (PAGE).
-
-
Binding and Partitioning:
-
Incubate the RNA pool with the target fluorogen immobilized on a solid support (e.g., magnetic beads).
-
Wash the support to remove unbound RNA sequences. The stringency of the washing steps can be increased in later rounds to select for higher affinity binders.
-
-
Elution and Amplification:
-
Elute the bound RNA from the support.
-
Reverse transcribe the eluted RNA to cDNA and then amplify the cDNA by PCR using primers corresponding to the constant regions.
-
-
Iteration and Analysis:
-
Use the amplified DNA as the template for the next round of in vitro transcription.
-
Repeat the selection cycle for several rounds (typically 8-15) to enrich the pool with high-affinity aptamers.
-
After the final round, clone and sequence the enriched DNA pool to identify individual aptamer candidates.
-
In Vitro Characterization: Fluorescence Spectroscopy
Purpose: To determine the key photophysical properties of the selected aptamer-fluorophore complexes.
Methodology:
-
RNA Preparation:
-
Synthesize or in vitro transcribe the RNA aptamer of interest.
-
Purify the RNA using denaturing PAGE.
-
Refold the RNA by heating to 80-90°C for 2-3 minutes and then slowly cooling to room temperature in a buffer containing appropriate salts (e.g., KCl and MgCl2) to facilitate proper folding.
-
-
Fluorescence Measurements:
-
Prepare a series of solutions with a fixed concentration of the folded RNA aptamer and varying concentrations of the fluorogen.
-
Measure the fluorescence emission spectra using a spectrofluorometer at the optimal excitation wavelength for the fluorogen.
-
To determine the dissociation constant (Kd), plot the fluorescence intensity as a function of the fluorogen concentration and fit the data to a binding isotherm (e.g., the Hill equation).
-
To calculate the fluorescence enhancement, measure the fluorescence intensity of the fluorogen alone and in the presence of a saturating concentration of the RNA aptamer. The ratio of these two values gives the enhancement factor.
-
The quantum yield (Φ) can be determined relative to a standard fluorophore with a known quantum yield.
-
Live-Cell Imaging
Purpose: To visualize the localization and dynamics of RNA tagged with a fluorogenic aptamer in living cells.
References
- 1. Structural basis for fluorescence activation by Pepper RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tracking RNA with light: selection, structure, and design of fluorescence turn-on RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Live-cell imaging of mammalian RNAs with Spinach2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Live-cell imaging of mammalian RNAs with Spinach2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Excited State Proton Transfer in Dmhbo+
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the excited state proton transfer (ESPT) phenomenon observed in the fluorophore 3,5-dimethoxy-4-hydroxybenzylidene imidazolinone (Dmhbo+). Special attention is given to its interaction with the Chili RNA aptamer, a system that showcases a remarkable light-up fluorescence effect driven by ESPT. This document details the photophysical properties, experimental methodologies for studying the ultrafast dynamics, and the underlying molecular mechanisms.
Introduction to Dmhbo+ and Excited State Proton Transfer
Dmhbo+ is a synthetic fluorophore analogous to the chromophore found in Green Fluorescent Protein (GFP). In its ground state, Dmhbo+ exists in a protonated (phenol) form. Upon photoexcitation, the molecule's electronic configuration changes, leading to a significant increase in the acidity of the phenolic proton. This increased acidity drives the transfer of the proton to a suitable acceptor in the excited state, a process known as Excited State Proton Transfer (ESPT). This transfer occurs on an ultrafast timescale and results in the formation of a deprotonated (phenolate) species, which is also in an excited state. The deprotonated form then relaxes to its ground state via fluorescence emission at a longer wavelength (a larger Stokes shift) compared to the emission from the protonated form. The cycle is completed by reprotonation in the ground state.
The efficiency and dynamics of ESPT are highly sensitive to the molecular environment, including solvent polarity, viscosity, and the presence of proton acceptors or donors. A particularly noteworthy example is the complex formed between Dmhbo+ and the Chili RNA aptamer. The aptamer provides a specific binding pocket that facilitates an exceptionally rapid and efficient intermolecular ESPT to a guanine (B1146940) residue within the RNA structure, leading to a significant enhancement of fluorescence.[1]
Quantitative Photophysical Data
The photophysical properties of Dmhbo+ are significantly modulated by its protonation state and its interaction with the Chili RNA aptamer. The following tables summarize the key quantitative data available for Dmhbo+ in its free form in aqueous solution and when bound to the Chili aptamer.
Table 1: Photophysical Properties of Free Dmhbo+ in Aqueous Buffer
| Parameter | Protonated Form (Phenol) | Deprotonated Form (Phenolate) |
| pKa | 6.9 | - |
| Absorption Maximum (λ_abs_ max) | 436 nm | 547 nm |
| Molar Extinction Coefficient (ε) | Data not available | Data not available |
| Fluorescence Quantum Yield (Φ_f_) | Very low | Data not available |
| Fluorescence Lifetime (τ_f_) | Data not available | Data not available |
Table 2: Photophysical Properties of Chili-Dmhbo+ Complex
| Parameter | Protonated Form (P) | Deprotonated Form (A) |
| Absorption Maximum (λ_abs_ max) | 456 nm | - |
| Emission Maximum (λ_em_ max) | ~510 nm | 580 - 600 nm |
| Molar Extinction Coefficient (ε) at λ_abs_ max | Data not available | - |
| Relative Fluorescence Quantum Yield (Φ_f_) | - | 0.38 (relative to Coumarin 153) |
| Fluorescence Lifetime (τ_f_) | < 130 fs (ESPT lifetime) | 1.4 ns |
| ESPT Time Constant (τ_ESPT_) | ~130 fs | - |
ESPT Signaling Pathway and Photocycle
The ESPT process in the Chili-Dmhbo+ complex can be depicted as a four-level photocycle involving the ground and excited states of both the protonated (P) and deprotonated (A) forms of the fluorophore.
Caption: Photocycle of Dmhbo+ in complex with the Chili RNA aptamer.
Upon absorption of a photon, the protonated ground state (P) is promoted to the excited protonated state (P). From P, an ultrafast excited state proton transfer occurs to a guanine residue in the Chili aptamer, forming the excited deprotonated state (A*) in approximately 130 fs.[1] This species then relaxes to the deprotonated ground state (A) via fluorescence emission. Finally, the cycle is completed by protonation of A back to P in the ground state.
Experimental Protocols
The investigation of ultrafast ESPT dynamics in Dmhbo+ necessitates the use of time-resolved spectroscopic techniques with femtosecond resolution. The primary methods employed are femtosecond transient absorption and fluorescence upconversion spectroscopy.
Synthesis of Dmhbo+
Dmhbo+ can be synthesized through a multi-step process starting from 4-hydroxy-3,5-dimethoxybenzaldehyde. A general synthetic route involves the following key steps:
-
Imine Formation: Reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with methylamine (B109427) to form the corresponding imine.
-
Imidazolinone Ring Formation: Condensation of the imine with an appropriate precursor, such as an N-acylated alpha-amino acid, to construct the imidazolinone core.
-
Oxidation/Functionalization: Introduction of a hydroxyl group at the C2 position of the imidazolinone ring, which can be achieved through oxidation, for example, using selenium dioxide, followed by reaction with hydroxylamine.
A detailed, step-by-step synthesis protocol for a closely related precursor is available in the supporting information of relevant publications.
Femtosecond Transient Absorption Spectroscopy
This technique monitors the change in absorbance of the sample after excitation with a short pump pulse.
Caption: Workflow for Femtosecond Transient Absorption Spectroscopy.
-
Light Source: A Ti:Sapphire laser system generating femtosecond pulses (e.g., ~80 fs, 800 nm) is typically used.
-
Pump and Probe Beams: The laser output is split into two beams. The pump beam is directed through an Optical Parametric Amplifier (OPA) to generate the excitation wavelength (e.g., 405 nm). The probe beam is focused into a nonlinear crystal (e.g., sapphire) to generate a broadband white light continuum.
-
Time Delay: The relative arrival time of the pump and probe pulses at the sample is controlled by a motorized optical delay stage in the probe beam path.
-
Detection: The transmitted probe light is collected and analyzed by a spectrometer equipped with a CCD camera or photodiode array. The change in absorbance (ΔA) is recorded as a function of wavelength and time delay.
Femtosecond Fluorescence Upconversion Spectroscopy
This technique allows for the measurement of fluorescence decay dynamics with sub-picosecond resolution by mixing the fluorescence signal with a gate pulse in a nonlinear crystal.
Caption: Workflow for Femtosecond Fluorescence Upconversion Spectroscopy.
-
Light Source and Beam Splitting: Similar to transient absorption, a femtosecond laser system is used. The beam is split into an excitation beam and a gate beam.
-
Excitation and Fluorescence Collection: The excitation beam is focused on the sample. The emitted fluorescence is collected and focused into a nonlinear optical crystal (e.g., BBO).
-
Gating and Upconversion: The gate pulse, after passing through a variable delay line, is also focused onto the nonlinear crystal, overlapping with the fluorescence. The sum frequency generation (upconversion) of the fluorescence and gate pulses occurs only when both are present in the crystal.
-
Detection: The upconverted signal, which is at a shorter wavelength than both the fluorescence and the gate pulse, is detected by a photomultiplier tube (PMT) or a spectrometer. By scanning the delay of the gate pulse, the fluorescence decay profile can be reconstructed.
Conclusion
The excited state proton transfer in Dmhbo+ is a fascinating example of an ultrafast photochemical reaction. The use of the Chili RNA aptamer as a host for Dmhbo+ provides a powerful system for studying intermolecular ESPT in a well-defined environment. The significant fluorescence enhancement and large Stokes shift upon binding make the Chili-Dmhbo+ complex a promising tool for RNA imaging and biosensor development. The detailed understanding of the photophysical properties and dynamics, obtained through advanced spectroscopic techniques, is crucial for the rational design of new and improved fluorogenic systems for various applications in research and medicine.
References
Unraveling the Large Stokes Shift in Dmhbo+: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the photophysical phenomenon of the large Stokes shift observed in the fluorophore Dmhbo+ (3,5-dimethoxy-4-hydroxybenzylidene-imidazolinone-oxime). The significant separation between its absorption and emission maxima makes Dmhbo+ a valuable tool in various biological imaging and sensing applications, particularly in the context of RNA research when complexed with the Chili aptamer. This document provides a comprehensive overview of the underlying mechanism, quantitative photophysical data, detailed experimental methodologies, and visual representations of the key processes involved.
The Phenomenon: A Substantial Stokes Shift
Dmhbo+ exhibits a remarkably large Stokes shift, a desirable characteristic for fluorescent probes as it minimizes self-absorption and reduces background interference, thereby enhancing signal-to-noise ratios in imaging experiments. When bound to the Chili RNA aptamer, Dmhbo+ displays an excitation maximum at approximately 456 nm and an emission maximum at around 592 nm, resulting in a Stokes shift of 136 nm[1]. This significant spectral separation is attributed to a photo-induced process known as Excited-State Intramolecular Proton Transfer (ESIPT).
The Core Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)
The large Stokes shift in Dmhbo+ is a direct consequence of a rapid structural rearrangement that occurs in the excited state. Upon photoexcitation, a proton is transferred from the hydroxyl group of the phenol (B47542) moiety to a proton-accepting site within the molecule, facilitated by the specific binding pocket of the Chili RNA aptamer. This ultrafast proton transfer, occurring on the femtosecond timescale (approximately 130 fs), leads to the formation of a transient keto-tautomer[2]. This excited keto form has a different electronic configuration and a lower energy level than the initially excited enol form. The subsequent fluorescence emission originates from this relaxed keto state, resulting in a lower energy (longer wavelength) photon being emitted compared to the absorbed photon. The molecule then reverts to its ground-state enol form, completing the photocycle.
The Chili aptamer plays a crucial role in this process. It provides a pre-organized binding pocket that positions the Dmhbo+ molecule in a conformation conducive to ESIPT and shields it from the aqueous environment, which could otherwise quench the fluorescence. The interaction with specific nucleobases within the aptamer, such as guanine, is thought to facilitate the proton transfer process[2].
Quantitative Photophysical Data
The key photophysical properties of the Dmhbo+-Chili aptamer complex are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λ_abs) | 456 nm | [1] |
| Emission Maximum (λ_em) | 592 nm | |
| Stokes Shift | 136 nm | |
| Quantum Yield (Φ) | 0.1 | |
| Molar Extinction Coefficient (ε) | Not explicitly stated | |
| Fluorescence Lifetime (τ) | Multi-exponential decay | |
| Binding Affinity (K_d) to Chili Aptamer | 12 nM | |
| ESIPT Timescale | ~130 fs |
Experimental Protocols
This section outlines the key experimental methodologies employed to characterize the large Stokes shift in Dmhbo+.
Synthesis of Dmhbo+
-
Synthesis of the Imidazolinone Core: Condensation of creatinine (B1669602) with a suitable benzaldehyde (B42025) derivative (e.g., 3,5-dimethoxysalicylaldehyde) under basic conditions to form the 4-hydroxybenzylidene imidazolinone scaffold.
-
Functionalization: Introduction of the oxime functionality at the C2 position of the imidazolinone ring. This could potentially be achieved through a reaction with hydroxylamine (B1172632) or a derivative.
-
Quaternization: N-methylation of a precursor to introduce the cationic trimethylammonium group, which has been shown to enhance fluorescence quantum yield.
-
Purification: Purification of the final Dmhbo+ product would be achieved using standard chromatographic techniques such as column chromatography and/or high-performance liquid chromatography (HPLC).
-
Characterization: The structure and purity of the synthesized Dmhbo+ would be confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.
Time-Resolved Fluorescence Spectroscopy
To investigate the ultrafast dynamics of the ESIPT process, time-resolved fluorescence spectroscopy, particularly the fluorescence up-conversion technique, is employed.
Instrumentation:
-
A femtosecond laser system (e.g., a mode-locked Ti:Sapphire laser) to generate ultrashort pump and gate pulses.
-
An optical parametric amplifier (OPA) to tune the pump pulse wavelength to the absorption maximum of Dmhbo+ (~456 nm).
-
A delay line to precisely control the time delay between the pump and gate pulses.
-
A non-linear crystal (e.g., BBO) for sum-frequency generation.
-
A monochromator and a sensitive detector (e.g., a photomultiplier tube) to detect the up-converted signal.
Procedure:
-
A solution of the Dmhbo+-Chili aptamer complex is prepared in a suitable buffer (e.g., 40 mM HEPES, 125 mM KCl, 5 mM MgCl2, pH 7.5).
-
The sample is excited by the pump pulse.
-
The resulting fluorescence is collected and focused into the non-linear crystal along with the time-delayed gate pulse.
-
The intensity of the sum-frequency signal is measured as a function of the delay time between the pump and gate pulses.
-
By varying the detection wavelength of the monochromator, time-resolved emission spectra can be constructed.
-
Global analysis of the time-resolved data allows for the determination of the time constants associated with the ESIPT process and subsequent relaxation dynamics.
X-ray Crystallography of the Dmhbo+-Chili Aptamer Complex
Determining the three-dimensional structure of the Dmhbo+-Chili aptamer complex is crucial for understanding the molecular basis of the large Stokes shift.
Procedure:
-
RNA Preparation: The Chili RNA aptamer is prepared by in vitro transcription from a DNA template. The RNA is then purified by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Complex Formation: The purified Chili RNA is refolded in a buffer containing appropriate ions (e.g., K+ and Mg2+) and then incubated with an excess of Dmhbo+ to ensure complete binding.
-
Crystallization: The Dmhbo+-Chili aptamer complex is crystallized using vapor diffusion methods (hanging or sitting drop). Crystallization screens are used to identify initial crystallization conditions, which are then optimized by varying the precipitant concentration, pH, and temperature.
-
Data Collection: X-ray diffraction data are collected from the crystals at a synchrotron source.
-
Structure Determination and Refinement: The structure is solved using molecular replacement or heavy-atom derivatization methods. The final model is refined against the diffraction data to obtain a high-resolution atomic structure of the complex.
Computational Modeling of ESIPT
Theoretical calculations, particularly using time-dependent density functional theory (TD-DFT), provide valuable insights into the mechanism of ESIPT.
Methodology:
-
Model System: A model of the Dmhbo+ molecule, often in the context of key interacting residues from the Chili aptamer binding pocket, is constructed.
-
Ground and Excited State Calculations: The geometries of the enol and keto tautomers are optimized in both the ground state (S0) and the first excited singlet state (S1) using DFT and TD-DFT, respectively.
-
Potential Energy Surface: The potential energy surface along the proton transfer coordinate is calculated in both the ground and excited states to determine the energy barriers for the forward and reverse proton transfer reactions.
-
Spectra Simulation: The absorption and emission spectra of the different species are simulated to compare with experimental data.
-
Analysis of Molecular Orbitals: Analysis of the frontier molecular orbitals (HOMO and LUMO) helps to understand the charge redistribution upon excitation that drives the proton transfer.
Visualizing the Process
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: The photocycle of Dmhbo+ illustrating the ESIPT mechanism.
Caption: A general workflow for studying the large Stokes shift in Dmhbo+.
Conclusion
The large Stokes shift of Dmhbo+ when bound to the Chili RNA aptamer is a fascinating example of how a specific molecular environment can dictate the photophysical properties of a fluorophore. The underlying mechanism of Excited-State Intramolecular Proton Transfer is a key driver of this phenomenon, enabling the use of Dmhbo+ in advanced fluorescence imaging applications. The combination of detailed experimental investigation and computational modeling provides a powerful approach to understanding and further optimizing such fluorogenic systems for a wide range of scientific and biomedical applications.
References
Methodological & Application
Application Notes and Protocols: DMHBO+ Chili RNA Aptamer Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chili RNA aptamer is a synthetic, 52-nucleotide RNA molecule engineered to bind and activate the fluorescence of specific cell-permeable dyes, including 3,5-dimethoxy-4-hydroxybenzylidene imidazolinone oxime (DMHBO+). This system offers a powerful tool for RNA labeling and imaging in vitro and in living cells. Upon binding to the Chili aptamer, the DMHBO+ dye undergoes a significant increase in fluorescence intensity, with a large Stokes shift, making it an excellent candidate for various applications, including RNA tracking, localization studies, and the development of RNA-based biosensors. These application notes provide a comprehensive overview, quantitative data, and detailed protocols for utilizing the DMHBO+-Chili RNA aptamer system.
Mechanism of Fluorescence Activation
The fluorescence of the DMHBO+-Chili complex is activated through a mechanism involving an excited-state proton transfer (ESPT). The Chili RNA aptamer specifically binds the neutral, phenol (B47542) form of the DMHBO+ ligand. Upon photoexcitation, a proton is rapidly transferred from the hydroxyl group of DMHBO+ to the N7 position of a guanine (B1146940) residue within the aptamer's binding pocket. This process leads to the formation of an excited anionic state of the chromophore, which then emits a photon to return to the ground state. This ESPT mechanism is responsible for the large Stokes shift observed in the fluorescence emission.[1][2]
Signaling Pathway Diagram
Caption: Mechanism of DMHBO+-Chili fluorescence activation.
Quantitative Data
The following tables summarize the key quantitative parameters of the DMHBO+-Chili RNA aptamer system.
| Parameter | Value | Reference(s) |
| Binding Affinity (KD) | ~12 nM | [3][4] |
| Excitation Maximum (λex) | ~456 nm | [3][5] |
| Emission Maximum (λem) | ~592-600 nm | [3][5] |
| Stokes Shift | >130 nm | [6] |
| Fluorescence Lifetime | Major components: 0.43 ns & 1.9 ns | [2] |
Table 1: Spectroscopic and Binding Properties of the DMHBO+-Chili Complex.
| Ion Condition | Relative Fluorescence Intensity | Reference(s) |
| 125 mM KCl, 5 mM MgCl2 | High | [5] |
| 125 mM NaCl, 5 mM MgCl2 | Moderate | [5] |
| 125 mM LiCl, 5 mM MgCl2 | Low | [5] |
| 125 mM KCl, 5 mM BaCl2 / MnCl2 / SrCl2 | High | [5] |
Table 2: Influence of Monovalent and Divalent Cations on DMHBO+-Chili Fluorescence.
Experimental Protocols
In Vitro RNA Synthesis and Purification
This protocol describes the preparation of the Chili RNA aptamer using in vitro transcription.
Materials:
-
Linearized DNA template encoding the 52-nt Chili RNA sequence under a T7 promoter.
-
T7 RNA Polymerase
-
Ribonucleotide triphosphates (NTPs)
-
Transcription buffer
-
DNase I (RNase-free)
-
Denaturing polyacrylamide gel (8-10%)
-
Urea
-
Gel extraction buffer
-
Ethanol
-
Nuclease-free water
Procedure:
-
Assemble the in vitro transcription reaction according to the manufacturer's instructions for the T7 RNA polymerase.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Add DNase I to the reaction mixture to digest the DNA template and incubate for an additional 15-30 minutes at 37°C.
-
Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Excise the RNA band from the gel and elute the RNA using a gel extraction buffer.
-
Precipitate the RNA with ethanol, wash the pellet, and resuspend it in nuclease-free water.
-
Determine the RNA concentration by measuring the absorbance at 260 nm.
In Vitro DMHBO+ Labeling and Fluorescence Measurement
This protocol outlines the steps for labeling the Chili RNA aptamer with DMHBO+ and measuring its fluorescence in vitro.
Materials:
-
Purified Chili RNA aptamer
-
DMHBO+ dye stock solution (e.g., in DMSO)
-
RNA folding and binding buffer (e.g., 40 mM HEPES, pH 7.5, 125 mM KCl, 5 mM MgCl2)[1][7]
-
Fluorometer or fluorescence plate reader
Procedure:
-
RNA Folding:
-
Dilute the purified Chili RNA to the desired final concentration in the RNA folding and binding buffer.
-
Heat the RNA solution to 95°C for 3 minutes.
-
Cool the solution to room temperature for 20 minutes to allow for proper folding.[7]
-
-
Labeling:
-
Add DMHBO+ dye to the folded RNA solution to the desired final concentration (e.g., equimolar to the RNA concentration or in slight excess).
-
Incubate the mixture at room temperature for at least 5 minutes to allow for binding.
-
-
Fluorescence Measurement:
-
Measure the fluorescence of the sample using a fluorometer.
-
Set the excitation wavelength to ~456 nm and measure the emission spectrum, with an expected peak at ~592 nm.
-
Experimental Workflow for In Vitro Labeling
Caption: Workflow for in vitro DMHBO+-Chili labeling.
Live-Cell RNA Imaging
This protocol provides a general guideline for expressing the Chili RNA aptamer in mammalian cells and subsequent labeling with DMHBO+ for live-cell imaging. Note: Specific parameters such as plasmid design, transfection reagent, dye concentration, and incubation times may require optimization for different cell types and experimental setups.
Materials:
-
Mammalian expression vector (e.g., pcDNA3.1)
-
Chili RNA aptamer sequence
-
Mammalian cell line of choice (e.g., HEK293T, HeLa)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMHBO+ dye
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Plasmid Construction:
-
Clone the Chili RNA aptamer sequence into a mammalian expression vector. The aptamer can be expressed as a standalone transcript or fused to a gene of interest to track a specific mRNA.
-
-
Cell Culture and Transfection:
-
Culture the mammalian cells in a suitable format for imaging (e.g., glass-bottom dishes).
-
Transfect the cells with the Chili RNA-expressing plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow for expression of the RNA aptamer for 24-48 hours post-transfection.
-
-
DMHBO+ Staining:
-
Prepare a working solution of DMHBO+ in live-cell imaging medium. The optimal concentration should be determined empirically but can range from 1-10 µM.
-
Replace the cell culture medium with the DMHBO+ staining solution.
-
Incubate the cells at 37°C for 30-60 minutes.
-
-
Imaging:
-
(Optional) Wash the cells with fresh imaging medium to remove excess dye and reduce background fluorescence.
-
Image the cells using a fluorescence microscope equipped with a filter set appropriate for DMHBO+ (e.g., excitation ~450-470 nm, emission ~570-620 nm).
-
Logical Workflow for Live-Cell Imaging
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Large Stokes shift fluorescence activation in an RNA aptamer by intermolecular proton transfer to guanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Designing and Expressing Circular RNA Aptamers to Regulate Mammalian Cell Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Designing and expressing circular RNA aptamers to regulate mammalian cell biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Dmhbo+: A Versatile Fluorophore for Fluorescence Resonance Energy Transfer (FRET) Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dmhbo+ is a cationic fluorophore that exhibits exceptional properties for Fluorescence Resonance Energy Transfer (FRET) applications. Its fluorescence is activated upon binding to the Chili RNA aptamer, forming a complex that mimics red fluorescent proteins. This unique characteristic, combined with its spectral properties, makes the Dmhbo+-Chili complex an ideal FRET donor for acceptor dyes like Atto 590. These characteristics open avenues for developing sensitive and specific assays for RNA imaging, studying RNA-protein interactions, and high-throughput screening in drug development.
Quantitative Data
The photophysical properties of Dmhbo+ and its FRET pairing with Atto 590 are summarized below, providing a clear basis for experimental design.
| Parameter | Dmhbo+ (bound to Chili Aptamer) | Atto 590 |
| Excitation Maximum (λex) | 456 nm[1] | 594 nm[2] |
| Emission Maximum (λem) | 592 nm[1] | 622 nm[2] |
| Quantum Yield (Φ) | 0.1[1] | High (specific value not provided in search results) |
| Stokes Shift | 136 nm | 28 nm |
| Binding Affinity (Kd) to Chili Aptamer | 12 nM | N/A |
Key Applications
The Dmhbo+-Chili FRET system is particularly well-suited for:
-
RNA structural analysis: Probing the conformational changes in RNA molecules.
-
RNA-protein interaction studies: Monitoring the binding and dissociation of proteins from RNA.
-
Enzyme activity assays: Designing biosensors to detect the activity of RNA-cleaving enzymes.
-
High-throughput drug screening: Developing assays to identify molecules that modulate RNA function or RNA-protein interactions.
Experimental Protocols
Protocol 1: Preparation of the Chili Aptamer-Dmhbo+ Complex
This protocol describes the formation of the fluorescent donor complex for FRET studies.
Materials:
-
Chili RNA aptamer (synthesized or commercially available)
-
Dmhbo+ dye
-
Nuclease-free water
-
Reaction Buffer: 40 mM HEPES (pH 7.5), 125 mM KCl, 5 mM MgCl2
Procedure:
-
RNA Folding:
-
Resuspend the lyophilized Chili RNA aptamer in nuclease-free water to a stock concentration of 10-100 µM.
-
To ensure proper folding, heat the RNA solution to 95°C for 3 minutes, followed by slow cooling to room temperature over 30 minutes.
-
-
Complex Formation:
-
In a microcentrifuge tube, combine the folded Chili RNA aptamer and Dmhbo+ in the Reaction Buffer. A typical starting point is a 1:5 molar ratio of RNA to Dmhbo+ to ensure saturation. For an assay with a final RNA concentration of 0.5 µM, use 2.5 µM Dmhbo+.
-
Incubate the mixture at room temperature for 15-30 minutes, protected from light.
-
The Chili aptamer-Dmhbo+ complex is now ready for use as the FRET donor.
-
Protocol 2: FRET-based RNA Cleavage Assay
This protocol provides a method to monitor the activity of an RNA-cleaving enzyme using a Dmhbo+-Chili FRET sensor. This example utilizes a DNAzyme for cleavage.
Materials:
-
Chili aptamer labeled with Atto 590 at the 3'-end (FRET acceptor)
-
Dmhbo+ (FRET donor)
-
DNAzyme with binding arms specific to the target RNA sequence
-
Reaction Buffer: 40 mM HEPES (pH 7.5), 125 mM KCl, 5 mM MgCl2
-
Fluorometer or plate reader capable of measuring dual-emission spectra.
Procedure:
-
Prepare the FRET Sensor:
-
Prepare the Atto 590-labeled Chili aptamer-Dmhbo+ complex as described in Protocol 1. A final concentration of 0.5 µM for the labeled RNA is a good starting point.
-
-
Set up the Reaction:
-
In a suitable reaction vessel (e.g., a cuvette or microplate well), add the prepared FRET sensor.
-
Measure the baseline fluorescence spectrum by exciting at 456 nm (Dmhbo+ excitation) and recording the emission from 550 nm to 700 nm. You should observe a donor peak around 592 nm and a FRET-sensitized acceptor peak around 622 nm.
-
-
Initiate Cleavage:
-
Add the DNAzyme to the reaction mixture to a final concentration of 5 µM.
-
Immediately begin recording fluorescence spectra at regular time intervals (e.g., every 6 seconds for the first 20 minutes).
-
-
Data Analysis:
-
Monitor the change in fluorescence intensity at the donor emission peak (around 592 nm) and the acceptor emission peak (around 622 nm).
-
As the RNA is cleaved, the distance between the donor and acceptor will increase, leading to a decrease in FRET. This will be observed as an increase in the donor fluorescence and a concomitant decrease in the acceptor fluorescence.
-
Calculate the ratio of acceptor intensity to donor intensity (I_acceptor / I_donor) over time to quantify the cleavage kinetics.
-
Visualizations
Caption: Principle of FRET between Dmhbo+-Chili (Donor) and Atto 590 (Acceptor).
Caption: Workflow of the FRET-based RNA cleavage assay.
Drug Development Applications
The Dmhbo+-Chili FRET system offers a powerful platform for drug discovery and development. Its application in high-throughput screening (HTS) can accelerate the identification of novel therapeutics that target RNA. For instance, an assay could be designed to screen for small molecules that inhibit the interaction between a specific RNA and an RNA-binding protein implicated in a disease. A decrease in the FRET signal would indicate a disruption of the interaction by the compound. This approach provides a sensitive and scalable method for identifying lead compounds for further development.
References
In Vitro Transcription of Chili RNA Aptamer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chili RNA aptamer is a synthetically-derived, 52-nucleotide RNA molecule that acts as a fluorogen-activating aptamer.[1][2][3] It exhibits a remarkable ability to bind to specific, non-fluorescent chromophores, derivatives of 4-hydroxybenzylidene imidazolone (B8795221) (HBI), and induce a significant increase in their fluorescence emission with a large Stokes shift.[4][5] This property makes the Chili aptamer a powerful tool for various applications, including RNA imaging, biosensor development, and high-throughput screening in drug discovery.
The mechanism of fluorescence activation involves a conformational change in the aptamer upon ligand binding, leading to the formation of a G-quadruplex structure. This structured pocket immobilizes the chromophore and facilitates an excited state proton transfer (ESPT) to a guanine (B1146940) residue within the aptamer, resulting in the characteristic large Stokes shift and enhanced fluorescence. This document provides detailed protocols for the in vitro transcription of the Chili RNA aptamer, its purification, and its use in fluorescence activation assays.
Quantitative Data
The following tables summarize key quantitative data related to the Chili RNA aptamer and its interaction with various ligands.
Table 1: Ligand Binding and Fluorescence Properties of Chili RNA Aptamer Complexes
| Ligand | Dissociation Constant (KD) | Excitation Max (nm) | Emission Max (nm) | Relative Fluorescence Enhancement |
| DMHBI⁺ | - | ~413 | ~540 | High |
| DMHBO⁺ | 12 nM | ~456 | 592 | Very High |
| DMHBI | - | ~400 | - | Low |
| Other HBI Derivatives | Nanomolar to low-micromolar range | Varies | ~540 or ~590 | Varies |
Data compiled from multiple sources. The relative fluorescence enhancement is often reported relative to a reference complex, such as Chili-DMHBI.
Table 2: Representative In Vitro Transcription Reaction Yields
| DNA Template Concentration | Incubation Time (hours) | Expected RNA Yield (µg per 20 µL reaction) |
| 1 µM | 2 - 4 | 20 - 40 |
| 0.5 µM | 2 - 4 | 10 - 20 |
Yields are approximate and can vary based on the purity of reagents and specific laboratory conditions.
Experimental Protocols
In Vitro Transcription of Chili RNA Aptamer
This protocol describes the synthesis of the Chili RNA aptamer from a DNA template using T7 RNA polymerase.
Materials:
-
Linearized plasmid DNA or synthetic DNA oligonucleotide template containing the T7 promoter followed by the Chili RNA aptamer sequence (5'-GGCUAGCUGGAGGGGCGCCAGUUCGCUGGUGGUUGGGUGCGGUCGGCUAGCC-3')
-
T7 RNA Polymerase
-
NTPs (ATP, GTP, CTP, UTP) solution
-
Transcription Buffer (e.g., 40 mM Tris-HCl pH 8.0, 30 mM MgCl₂, 10 mM DTT, 2 mM spermidine)
-
RNase-free water
-
DNase I (RNase-free)
Procedure:
-
Assemble the transcription reaction on ice in the following order:
-
RNase-free water to a final volume of 20 µL
-
Transcription Buffer (10X) - 2 µL
-
NTPs (10 mM each) - 2 µL
-
DNA template (1 µM final concentration) - variable volume
-
T7 RNA Polymerase - 1 µL
-
-
Mix the components gently by pipetting.
-
Incubate the reaction at 37°C for 2 to 4 hours.
-
To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.
-
Stop the reaction by adding 2 µL of 0.5 M EDTA.
Purification of Chili RNA Aptamer by Denaturing PAGE
This protocol is for the purification of the transcribed Chili RNA aptamer to ensure high purity for downstream applications.
Materials:
-
Denaturing polyacrylamide gel (e.g., 10-15% acrylamide, 8 M urea)
-
TBE Buffer (Tris-borate-EDTA)
-
Gel Loading Buffer (e.g., 95% formamide, 0.025% bromophenol blue, 0.025% xylene cyanol, 5 mM EDTA)
-
RNA elution buffer (e.g., 0.3 M sodium acetate)
-
Glycogen or linear polyacrylamide (as a co-precipitant)
-
UV transilluminator with a fluorescent plate for shadowing
Procedure:
-
Add an equal volume of Gel Loading Buffer to the transcription reaction.
-
Heat the mixture at 95°C for 3 minutes and then place it on ice.
-
Load the sample onto the denaturing polyacrylamide gel.
-
Run the gel in TBE buffer until the desired separation is achieved (bromophenol blue migrates to the bottom).
-
Visualize the RNA band by UV shadowing. The Chili RNA aptamer is 52 nucleotides long.
-
Excise the gel slice containing the RNA band.
-
Crush the gel slice and soak it in RNA elution buffer overnight at 4°C with gentle agitation.
-
Separate the eluate from the gel fragments by centrifugation or filtration.
-
Precipitate the RNA by adding 3 volumes of cold ethanol and a co-precipitant.
-
Incubate at -20°C for at least 1 hour or at -80°C for 30 minutes.
-
Centrifuge at high speed to pellet the RNA.
-
Wash the pellet with 70% ethanol and air dry briefly.
-
Resuspend the purified RNA in RNase-free water.
-
Determine the concentration and purity of the RNA using a spectrophotometer (A260/A280 ratio should be ~2.0).
Fluorescence Activation Assay
This protocol describes how to measure the fluorescence enhancement of a chromophore upon binding to the purified Chili RNA aptamer.
Materials:
-
Purified Chili RNA aptamer
-
Fluorogenic ligand (e.g., DMHBI⁺ or DMHBO⁺)
-
Binding buffer (e.g., 40 mM HEPES pH 7.5, 125 mM KCl, 5 mM MgCl₂)
-
Fluorometer or plate reader
Procedure:
-
RNA Folding: Dilute the purified Chili RNA aptamer to the desired concentration in the binding buffer. Heat the solution to 95°C for 3 minutes and then cool to room temperature for 20 minutes to allow for proper folding.
-
Ligand Addition: Add the fluorogenic ligand to the folded RNA solution at the desired final concentration.
-
Incubation: Incubate the mixture at room temperature for a sufficient time to allow for binding (e.g., 5-30 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific ligand used (see Table 1).
-
Control: Measure the fluorescence of the ligand in the binding buffer without the RNA aptamer to determine the background fluorescence.
-
Analysis: Calculate the fluorescence enhancement by dividing the fluorescence intensity of the RNA-ligand complex by the fluorescence intensity of the ligand alone.
Diagrams
Caption: Workflow for In Vitro Transcription of Chili RNA Aptamer.
Caption: Signaling Pathway of Chili RNA Aptamer Fluorescence Activation.
References
- 1. Structure-fluorescence activation relationships of a large Stokes shift fluorogenic RNA aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. chesterrep.openrepository.com [chesterrep.openrepository.com]
- 5. A Multicolor Large Stokes Shift Fluorogen-Activating RNA Aptamer with Cationic Chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Real-Time RNA Tracking with Dmhbo+
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of the fluorogenic probe Dmhbo+ in conjunction with the Chili RNA aptamer for real-time tracking of RNA in living cells.
Introduction
Dmhbo+ is a cationic fluorophore derived from 3,5-dimethoxy-4-hydroxybenzylidene imidazolone (B8795221) (DMHBI). Its fluorescence is dramatically enhanced upon binding to a specific RNA aptamer known as Chili. This system serves as a powerful tool for real-time RNA imaging, mimicking the properties of red fluorescent proteins. The Chili-Dmhbo+ complex exhibits a large Stokes shift, which is advantageous for cellular imaging by minimizing autofluorescence interference. This technology enables the investigation of RNA localization, trafficking, and dynamics within living cells, offering valuable insights for basic research and drug discovery.
Principle of Action
The fluorescence of Dmhbo+ is activated through a specific interaction with the folded Chili RNA aptamer. The Chili aptamer creates a binding pocket that accommodates the protonated phenol (B47542) form of Dmhbo+. Upon excitation with light, an ultrafast excited-state proton transfer (ESPT) occurs from the Dmhbo+ molecule to a specific guanine (B1146940) residue (G15) within the Chili aptamer. This process leads to the emission of red fluorescence. The non-fluorescent nature of unbound Dmhbo+ ensures a high signal-to-noise ratio, making it an excellent system for tracking the expression and localization of Chili-tagged RNAs.
Quantitative Data
The following table summarizes the key quantitative parameters of the Chili-Dmhbo+ system, providing a basis for experimental design and comparison with other RNA imaging technologies.
| Parameter | Value | Reference |
| Binding Affinity (Kd) | 12 nM | [1] |
| Excitation Maximum (λex) | 456 nm | [1] |
| Emission Maximum (λem) | 592 nm | [1] |
| Quantum Yield (Φ) | 0.1 | [1] |
| Stokes Shift | 136 nm | [1] |
| Fluorescence Lifetime | Two components: 2.5 ns (65%) and 1.5 ns (35%) | [2] |
Experimental Protocols
Protocol 1: Cloning of the Chili Aptamer Sequence into a Target RNA
This protocol describes the general steps for genetically encoding the Chili aptamer into an RNA of interest to enable its visualization with Dmhbo+.
1. Primer Design:
-
Design PCR primers to amplify your target RNA sequence.
-
Incorporate the 52-nucleotide Chili aptamer sequence at the desired location (e.g., 5' or 3' end, or within an intron) of your target RNA in the primer overhangs. The Chili RNA sequence is: 5'-GGCUAGCUGGAGGGGCGCCAGUUCGCUGGUGGUUGGGUGCGGUCGGCUAGCC-3'[2].
2. PCR Amplification:
-
Perform PCR using a high-fidelity DNA polymerase to amplify your target RNA sequence now containing the Chili aptamer sequence.
3. Cloning into an Expression Vector:
-
Ligate the PCR product into a suitable mammalian expression vector (e.g., pcDNA3.1).
-
Ensure the construct is under the control of a strong promoter (e.g., CMV) for high-level expression.
4. Sequence Verification:
-
Sequence the final plasmid construct to confirm the correct insertion and orientation of the Chili-tagged RNA sequence.
Protocol 2: Live-Cell Imaging of Chili-tagged RNA with Dmhbo+
This protocol outlines the steps for transfecting cells with the Chili-tagged RNA construct and subsequent imaging using Dmhbo+.
1. Cell Culture and Transfection:
-
Plate mammalian cells (e.g., HeLa or U2OS) on glass-bottom dishes suitable for fluorescence microscopy.
-
Transfect the cells with the plasmid encoding the Chili-tagged RNA of interest using a standard transfection reagent (e.g., Lipofectamine).
-
Allow cells to express the RNA for 24-48 hours post-transfection.
2. Dmhbo+ Staining:
-
Prepare a stock solution of Dmhbo+ in DMSO.
-
On the day of imaging, dilute the Dmhbo+ stock solution in pre-warmed live-cell imaging medium to a final concentration of 0.5 µM to 1 µM.
-
Remove the culture medium from the cells and replace it with the Dmhbo+ containing imaging medium.
-
Incubate the cells for 30 minutes at 37°C and 5% CO2 to allow for dye uptake and binding to the Chili aptamer.
3. Fluorescence Microscopy:
-
Mount the glass-bottom dish on an inverted fluorescence microscope equipped with an oil immersion objective (e.g., 60x or 100x).
-
Excite the Dmhbo+ with a 456 nm laser line. For some setups, a 405 nm laser can also be used[3].
-
Collect the fluorescence emission in the range of 575–625 nm[3].
-
Acquire images using a sensitive camera (e.g., EMCCD or sCMOS).
4. Image Analysis:
-
Use image analysis software (e.g., ImageJ) to quantify the fluorescence intensity and analyze the subcellular localization of the Chili-tagged RNA.
Protocol 3: In Vitro RNA Transcription and Folding
This protocol is for the in vitro synthesis and proper folding of the Chili RNA aptamer for biochemical or biophysical assays.
1. In Vitro Transcription:
-
Synthesize the Chili RNA aptamer by in vitro transcription using T7 RNA polymerase from a synthetic DNA template[4].
-
Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE).
2. RNA Folding:
-
Resuspend the purified RNA in a folding buffer (e.g., 40 mM HEPES, pH 7.5, 125 mM KCl).
-
Heat the RNA solution to 95°C for 3 minutes.
-
Allow the RNA to cool to room temperature slowly over 20 minutes to ensure proper folding.
-
Add MgCl2 to a final concentration of 5 mM[4].
Diagrams
Applications in Drug Development
The ability to visualize RNA in real-time within living cells has significant implications for drug development. The Chili-Dmhbo+ system can be a valuable tool in several areas:
-
Target Validation: By tracking the expression and localization of a target RNA in response to various stimuli or in different disease models, researchers can gain a deeper understanding of its role in cellular processes and its potential as a therapeutic target.
-
Mechanism of Action Studies: For drugs that are designed to target specific RNAs (e.g., antisense oligonucleotides, siRNAs), the Chili-Dmhbo+ system can be used to visualize the engagement of the drug with its target RNA in a cellular context.
-
High-Throughput Screening: While technically challenging, it is conceivable to develop cell-based assays where the fluorescence of the Chili-Dmhbo+ system is used as a readout for the activity of compounds that modulate the expression or localization of a target RNA.
-
Toxicity Studies: Changes in the localization or expression levels of specific RNAs can be early indicators of cellular stress or toxicity. The Chili-Dmhbo+ system could be employed to monitor such changes in response to drug candidates.
The study of capsaicin's interaction with its receptor has guided the design of new pain relief drugs[5]. Similarly, a detailed understanding of the Chili-Dmhbo+ interaction and the ability to visualize RNA dynamics can pave the way for novel therapeutic strategies targeting RNA. For instance, understanding how small molecules affect the localization and translation of disease-relevant mRNAs can inform the development of new classes of therapeutics. The anti-proliferative effect of capsaicin, which is linked to the downregulation of transcription factors like PPARγ, highlights the importance of understanding molecular pathways in drug action[1]. The Chili-Dmhbo+ system provides a means to study such regulatory pathways at the RNA level.
References
- 1. Antioxidant, Anti-Obesity, Nutritional and Other Beneficial Effects of Different Chili Pepper: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemie.uni-wuerzburg.de [chemie.uni-wuerzburg.de]
- 3. biorxiv.org [biorxiv.org]
- 4. Structure–fluorescence activation relationships of a large Stokes shift fluorogenic RNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
Application Notes and Protocols for Dmhbo+ Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dmhbo+ is a cationic fluorophore whose fluorescence is significantly enhanced upon binding to a specific RNA aptamer known as 'Chili'. This fluorogen-aptamer system provides a powerful tool for the visualization of RNA in living cells, mimicking the utility of red fluorescent proteins. The Chili-Dmhbo+ complex is characterized by a large Stokes shift and a strong binding affinity, making it suitable for various applications in molecular biology, drug discovery, and diagnostics. These notes provide detailed protocols for utilizing Dmhbo+ for optimal staining and visualization of Chili-aptamer-tagged RNA.
Principle of Dmhbo+ Staining
The staining mechanism relies on the specific interaction between Dmhbo+ and the Chili RNA aptamer. Dmhbo+ in its unbound state is essentially non-fluorescent. Upon binding to the folded structure of the Chili aptamer, Dmhbo+ becomes conformationally restricted, leading to a dramatic increase in its fluorescence quantum yield. The Chili aptamer sequence can be genetically fused to a target RNA molecule, enabling the specific labeling and tracking of that RNA within live cells.
Core Applications
-
Live-cell RNA imaging: Visualize the localization, trafficking, and dynamics of specific RNA molecules in real-time.
-
High-throughput screening: Develop assays to screen for compounds that modulate RNA expression, localization, or RNA-protein interactions.
-
In vitro RNA detection: Quantify and visualize RNA in biochemical assays and on gels.[1]
-
FRET-based assays: Dmhbo+ can serve as a FRET donor, for example, to the rhodamine dye Atto 590, enabling the study of RNA conformational changes and intermolecular interactions.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the Dmhbo+-Chili aptamer system based on in vitro studies. These values provide a foundational guide for experimental design.
| Parameter | Value | Reference |
| Binding Affinity (Kd) | 12 nM | |
| Excitation Maximum (λex) | 456 nm | |
| Emission Maximum (λem) | 592 nm | |
| Quantum Yield (φ) | 0.1 | |
| Stokes Shift | 136 nm | |
| In Vitro RNA Concentration Range | 1 - 12 µM | |
| In Vitro Dmhbo+ Concentration Range | 0.5 - 20 µM | |
| Recommended In Vitro Concentration | 0.5 µM RNA, 1 µM Dmhbo+ |
Experimental Protocols
Protocol 1: Preparation of Dmhbo+ Stock Solution
Materials:
-
Dmhbo+ solid
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Based on the manufacturer's data, Dmhbo+ is soluble in DMSO up to 50 mM.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of Dmhbo+ in high-quality, anhydrous DMSO. For a molecular weight of 552.37 g/mol , this would be 5.52 mg per 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Live-Cell Imaging of Chili-Aptamer-Tagged RNA
This protocol is a general guideline for staining live mammalian cells expressing a Chili-aptamer-tagged RNA of interest. Optimal conditions, particularly the Dmhbo+ concentration and incubation time, should be determined empirically for each cell line and experimental setup.
Materials:
-
Mammalian cells cultured on a suitable imaging dish or slide (e.g., glass-bottom dishes).
-
Plasmid encoding the Chili-aptamer-tagged RNA of interest.
-
Transfection reagent.
-
Dmhbo+ stock solution (10 mM in DMSO).
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM or phenol (B47542) red-free medium).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding and Transfection: a. Seed the cells onto the imaging dish at an appropriate density to reach 50-70% confluency on the day of transfection. b. Transfect the cells with the plasmid encoding the Chili-aptamer-tagged RNA using a suitable transfection reagent according to the manufacturer's protocol. c. Allow for protein expression and folding of the aptamer, typically 24-48 hours post-transfection.
-
Staining: a. Prepare a fresh working solution of Dmhbo+ in pre-warmed live-cell imaging medium. A recommended starting concentration range is 0.5 µM to 5 µM . It is crucial to perform a concentration titration to find the optimal balance between signal and background fluorescence. b. Gently aspirate the culture medium from the cells and wash once with pre-warmed PBS. c. Add the Dmhbo+ staining solution to the cells. d. Incubate the cells at 37°C in a humidified incubator with 5% CO2. A starting incubation time of 15-30 minutes is recommended. This should also be optimized.
-
Imaging: a. After incubation, cells can be imaged directly in the staining solution or after washing with fresh imaging medium to reduce background fluorescence. b. Use a fluorescence microscope equipped with appropriate filters for Dmhbo+ (Excitation: ~456 nm, Emission: ~592 nm). c. Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.
Optimization:
-
Dmhbo+ Concentration: Test a range of concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 2.5 µM, 5 µM) to determine the optimal signal-to-noise ratio.
-
Incubation Time: Evaluate different incubation times (e.g., 5 min, 15 min, 30 min, 60 min) to find the point of maximal signal with minimal cytotoxicity.
-
Cell Health: Monitor cell morphology and viability throughout the experiment, as high concentrations of the dye or prolonged incubation may be toxic.
Visualizations
Dmhbo+ Fluorescence Activation Pathway
Caption: Mechanism of Dmhbo+ fluorescence activation upon binding to the Chili RNA aptamer.
Experimental Workflow for Live-Cell RNA Imaging
Caption: Workflow for live-cell imaging of Chili-aptamer-tagged RNA using Dmhbo+.
References
Application Notes and Protocols for Dmhbo+ and Chili RNA Binding
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the buffer conditions and experimental protocols for studying the interaction between the cationic chromophore Dmhbo+ and the Chili RNA aptamer. The Chili RNA is a fluorogenic aptamer that, upon binding to Dmhbo+, induces a significant increase in fluorescence with a large Stokes shift, making it a valuable tool for RNA imaging and quantification.
Core Principles of Dmhbo+ and Chili RNA Interaction
Quantitative Binding Data
The following table summarizes the key quantitative data for the interaction between Dmhbo+ and the Chili RNA aptamer under optimized buffer conditions.
| Parameter | Value | Method | Buffer Conditions | Reference |
| Dissociation Constant (Kd) | 12 nM | Fluorescence Titration | 40 mM HEPES pH 7.5, 125 mM KCl, 5 mM MgCl2 | |
| Association Rate (kon) | Biexponential kinetics | Fluorescence Activation Kinetics | 40 mM HEPES pH 7.5, 125 mM KCl, 5 mM MgCl2 | |
| Excitation Wavelength (λex) | 456 nm | Fluorescence Spectroscopy | 40 mM HEPES pH 7.5, 125 mM KCl, 5 mM MgCl2 | |
| Emission Wavelength (λem) | 592 nm | Fluorescence Spectroscopy | 40 mM HEPES pH 7.5, 125 mM KCl, 5 mM MgCl2 | |
| Stokes Shift | 136 nm | Fluorescence Spectroscopy | 40 mM HEPES pH 7.5, 125 mM KCl, 5 mM MgCl2 |
Recommended Buffer Conditions
The optimal binding buffer for the Dmhbo+ and Chili RNA interaction has been empirically determined to be:
-
40 mM HEPES, pH 7.5 : This buffer maintains a pH slightly above the pKa of Dmhbo+ (6.9), ensuring a sufficient population of the preferentially bound protonated form.
-
125 mM KCl : Potassium ions are crucial for stabilizing the G-quadruplex structure within the Chili RNA aptamer.
-
5 mM MgCl2 : Divalent cations like magnesium are essential for the proper folding and tertiary structure of many RNA molecules, including the Chili aptamer.
Experimental Protocols
Chili RNA Preparation and Folding
Proper folding of the Chili RNA is critical for its ability to bind Dmhbo+. The following protocol ensures the formation of the correct tertiary structure.
Materials:
-
Lyophilized Chili RNA transcript
-
Nuclease-free water
-
10x Binding Buffer (400 mM HEPES pH 7.5, 1.25 M KCl)
-
100 mM MgCl2 solution
Protocol:
-
Resuspend the lyophilized Chili RNA in nuclease-free water to a stock concentration of 100 µM.
-
To fold a 10 µM solution of Chili RNA, combine the following in a microcentrifuge tube:
-
10 µL of 100 µM Chili RNA stock
-
10 µL of 10x Binding Buffer
-
75 µL of nuclease-free water
-
-
Heat the solution to 95°C for 3 minutes.
-
Allow the solution to cool slowly to room temperature over 20 minutes.
-
Add 5 µL of 100 mM MgCl2 to a final concentration of 5 mM.
-
The folded Chili RNA is now ready for use in binding assays.
Caption: Workflow for Chili RNA Preparation and Folding.
Fluorescence Titration Assay
This protocol is used to determine the dissociation constant (Kd) of the Dmhbo+-Chili RNA interaction.
Materials:
-
Folded Chili RNA (prepared as above)
-
Dmhbo+ stock solution (e.g., 1 mM in DMSO)
-
1x Binding Buffer (40 mM HEPES pH 7.5, 125 mM KCl, 5 mM MgCl2)
-
Fluorometer and appropriate microplates or cuvettes
Protocol:
-
Prepare a series of dilutions of the folded Chili RNA in 1x Binding Buffer.
-
Add a fixed, low concentration of Dmhbo+ (e.g., 100 nM) to each RNA dilution.
-
Incubate the samples at room temperature for at least 5 minutes to allow the binding to reach equilibrium.
-
Measure the fluorescence intensity of each sample using an excitation wavelength of 456 nm and an emission wavelength of 592 nm.
-
Plot the fluorescence intensity as a function of the Chili RNA concentration.
-
Fit the resulting binding curve to a suitable model (e.g., a one-site binding model) to determine the Kd.
Caption: Workflow for Fluorescence Titration Assay.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to measure the thermodynamic parameters of binding, including enthalpy (ΔH) and entropy (ΔS), in addition to the binding affinity (Ka, the inverse of Kd).
Materials:
-
Folded Chili RNA
-
Dmhbo+ solution
-
1x Binding Buffer (40 mM HEPES pH 7.5, 125 mM KCl, 5 mM MgCl2)
-
Isothermal Titration Calorimeter
Protocol:
-
Prepare the folded Chili RNA and Dmhbo+ solutions in the exact same batch of 1x Binding Buffer to minimize dilution effects.
-
Degas both solutions prior to loading them into the calorimeter.
-
Typically, the Chili RNA is loaded into the sample cell, and the Dmhbo+ is loaded into the injection syringe.
-
Perform a series of injections of Dmhbo+ into the Chili RNA solution while monitoring the heat change.
-
The resulting data is a series of heat pulses that are integrated to generate a binding isotherm.
-
Fit the binding isotherm to a suitable model to determine the thermodynamic parameters of the interaction.
Caption: Workflow for Isothermal Titration Calorimetry.
Concluding Remarks
The robust and highly fluorescent nature of the Dmhbo+-Chili RNA complex makes it an excellent tool for various applications in molecular biology and drug discovery. Adherence to the optimized buffer conditions and protocols outlined in these notes will ensure reproducible and reliable results. For more advanced applications, further optimization of specific experimental parameters may be necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Large Stokes shift fluorescence activation in an RNA aptamer by intermolecular proton transfer to guanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemie.uni-wuerzburg.de [chemie.uni-wuerzburg.de]
Troubleshooting & Optimization
Technical Support Center: Dmhbo+ Fluorescence Assays
Welcome to the technical support center for Dmhbo+ fluorescence applications. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their experiments and achieve robust, reproducible results.
FAQs: Understanding and Using Dmhbo+
This section addresses common questions about Dmhbo+ and its use in fluorescence assays.
Q1: What is Dmhbo+ and how does it become fluorescent?
Dmhbo+ is a cationic fluorophore that exhibits minimal fluorescence in solution. Its fluorescence is dramatically enhanced upon binding to a specific RNA aptamer called Chili. The Chili aptamer folds into a unique three-dimensional G-quadruplex structure that specifically recognizes and binds the protonated phenol (B47542) form of Dmhbo+. This binding event immobilizes Dmhbo+ and facilitates an excited-state proton transfer (ESPT) to a guanine (B1146940) residue within the aptamer, leading to a significant increase in fluorescence emission with a large Stokes shift.
Q2: What are the key spectral properties of the Dmhbo+-Chili complex?
The Dmhbo+-Chili complex has an excitation maximum at approximately 456 nm and an emission maximum at around 592 nm, resulting in a large Stokes shift of about 136 nm. The quantum yield of the complex is approximately 0.1.
Q3: What are the primary applications of Dmhbo+?
Dmhbo+ is primarily used for the detection and imaging of RNA molecules that have been tagged with the Chili aptamer. Its high affinity and specificity make it a valuable tool for in vitro RNA quantification and analysis. Additionally, due to its spectral properties, the Dmhbo+-Chili complex is an excellent Förster Resonance Energy Transfer (FRET) donor to red-shifted acceptor dyes like Atto 590, enabling studies of RNA dynamics and interactions.[1]
Q4: Can I use Dmhbo+ for live-cell imaging?
While Dmhbo+ is effective for in vitro applications, its use in live-cell imaging is challenging due to its poor cell membrane permeability.[2] This limitation often results in a weak or undetectable signal inside living cells. Researchers may need to explore strategies to enhance cell permeability, such as the use of cell-penetrating peptides, though this is still an area of active research.
Troubleshooting Guide
This guide provides solutions to common problems encountered during Dmhbo+ fluorescence experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Fluorescence Signal | Incorrect Buffer Composition: The fluorescence of the Dmhbo+-Chili complex is highly dependent on the presence of specific ions. | Ensure your buffer contains optimal concentrations of potassium and magnesium ions. A commonly used buffer is 40 mM HEPES, pH 7.5, with 125 mM KCl and 5 mM MgCl₂. Potassium is crucial for the formation and stability of the G-quadruplex structure in the Chili aptamer. |
| Suboptimal pH: The Chili aptamer preferentially binds the protonated form of Dmhbo+. The pKa of Dmhbo+ is 6.9. At pH values significantly above 7.5, a larger fraction of Dmhbo+ will be in the deprotonated state, leading to reduced binding and lower fluorescence. | Maintain the experimental pH at or slightly above 7.0. The optimal reported pH is 7.5. | |
| Improper Chili Aptamer Folding: The Chili RNA must be correctly folded to form the Dmhbo+ binding pocket. | Follow a proper RNA folding protocol. A typical procedure involves heating the RNA solution to 95°C for 3 minutes in a buffer containing KCl and HEPES, followed by cooling to room temperature for 15-20 minutes before adding MgCl₂. | |
| Dmhbo+ Degradation: Like many organic fluorophores, Dmhbo+ can degrade over time, especially when exposed to light. | Store Dmhbo+ stock solutions at -20°C, protected from light. Prepare working solutions fresh for each experiment. | |
| Incorrect Concentrations: The concentrations of Dmhbo+ and the Chili aptamer are critical for optimal signal. | Titrate both Dmhbo+ and the Chili aptamer to determine the optimal concentrations for your specific assay. A starting point for in vitro assays is often in the nanomolar to low micromolar range. | |
| High Background Fluorescence | Contaminated Reagents: Impurities in buffers or water can contribute to background fluorescence. | Use high-purity, nuclease-free water and analytical grade reagents for all buffers and solutions. |
| Non-specific Binding: Dmhbo+ may interact non-specifically with other components in the sample. | Include appropriate controls, such as a sample with Dmhbo+ but without the Chili aptamer, to assess background levels. | |
| Signal Fades Quickly (Photobleaching) | Excessive Exposure to Excitation Light: All fluorophores are susceptible to photobleaching upon prolonged or high-intensity illumination. | Minimize the exposure time and intensity of the excitation light. Use a neutral density filter if necessary. Consider using an anti-photobleaching agent in your buffer if compatible with your assay. |
| Inconsistent Results | Variability in Aptamer Folding: Inconsistent heating and cooling rates during the folding protocol can lead to variability in the aptamer's conformation. | Use a thermocycler for precise temperature control during the aptamer folding step to ensure reproducibility. |
| Pipetting Errors: Inaccurate pipetting can lead to significant variations in the final concentrations of reactants. | Calibrate your pipettes regularly and use proper pipetting techniques. | |
| Weak or No Signal in Live Cells | Poor Cell Permeability of Dmhbo+: Dmhbo+ is a cationic molecule and does not readily cross the cell membrane. | This is a known limitation of Dmhbo+. For live-cell imaging, consider alternative RNA imaging systems with more cell-permeable fluorogens. Experimental strategies to improve uptake include co-incubation with cell-penetrating peptides or the use of transient membrane permeabilization techniques, though these require careful optimization to avoid cytotoxicity. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for the Dmhbo+-Chili aptamer system to aid in experimental design and optimization.
Table 1: Physicochemical and Spectroscopic Properties of Dmhbo+-Chili Complex
| Parameter | Value | Reference |
| Binding Affinity (Kd) | 12 nM | |
| Excitation Maximum (λex) | 456 nm | |
| Emission Maximum (λem) | 592 nm | |
| Quantum Yield (Φ) | 0.1 | |
| Stokes Shift | 136 nm | |
| Dmhbo+ pKa | 6.9 |
Table 2: Recommended Buffer Conditions for In Vitro Assays
| Component | Optimal Concentration | Role | Reference |
| HEPES | 40 mM | Buffering agent | |
| pH | 7.5 | Maintains Dmhbo+ in its protonated, bindable form | |
| KCl | 125 mM | Promotes G-quadruplex formation in the Chili aptamer | |
| MgCl₂ | 5 mM | Stabilizes RNA structure |
Detailed Experimental Protocols
Protocol 1: In Vitro Dmhbo+ Fluorescence Assay
This protocol describes a standard procedure for measuring Dmhbo+ fluorescence upon binding to the Chili RNA aptamer in a cell-free system.
Materials:
-
Chili aptamer RNA
-
Dmhbo+
-
Nuclease-free water
-
5x Folding Buffer (200 mM HEPES, pH 7.5, 625 mM KCl)
-
100 mM MgCl₂ solution
-
Fluorometer or plate reader capable of excitation at ~456 nm and emission detection at ~592 nm
Procedure:
-
Chili Aptamer Folding: a. Dilute the Chili aptamer stock solution to the desired final concentration in nuclease-free water and 1x Folding Buffer. b. In a thin-walled PCR tube, heat the aptamer solution to 95°C for 3 minutes. c. Allow the solution to cool to room temperature slowly over 15-20 minutes. d. Add MgCl₂ to a final concentration of 5 mM. The aptamer is now folded and ready for use.
-
Binding Reaction: a. Prepare a working solution of Dmhbo+ in the same final buffer as the folded aptamer. b. In a microplate or cuvette, combine the folded Chili aptamer and the Dmhbo+ solution at their desired final concentrations. c. Incubate the reaction at room temperature for at least 5 minutes, protected from light.
-
Fluorescence Measurement: a. Set the fluorometer to an excitation wavelength of 456 nm and an emission wavelength of 592 nm. b. Measure the fluorescence intensity of the Dmhbo+-Chili complex. c. As a control, measure the fluorescence of Dmhbo+ in the buffer without the Chili aptamer to determine the background fluorescence.
Protocol 2: FRET Assay using Dmhbo+-Chili as a Donor and Atto 590 as an Acceptor
This protocol outlines the use of the Dmhbo+-Chili complex as a FRET donor for an Atto 590-labeled RNA.
Materials:
-
Chili aptamer RNA
-
RNA of interest labeled with Atto 590 at a site proximal to the Chili aptamer tag
-
Dmhbo+
-
FRET buffer (e.g., 40 mM HEPES, pH 7.5, 125 mM KCl, 5 mM MgCl₂)
-
Fluorometer capable of measuring emission spectra
Procedure:
-
RNA Preparation and Folding: a. Co-transcribe or ligate the Chili aptamer sequence to your RNA of interest that is labeled with Atto 590. b. Fold the chimeric RNA using the procedure described in Protocol 1.
-
FRET Measurement: a. In a cuvette, add the folded, dual-labeled RNA to the FRET buffer. b. Add Dmhbo+ to the desired final concentration and incubate for 5 minutes at room temperature, protected from light. c. Set the fluorometer to the excitation wavelength of Dmhbo+ (456 nm). d. Scan the emission spectrum from 500 nm to 700 nm. e. A successful FRET event will be indicated by a decrease in the Dmhbo+ emission peak at 592 nm and the appearance of a sensitized emission peak from Atto 590 at its characteristic emission wavelength (~620 nm).
-
Controls: a. Perform a measurement with only the Dmhbo+-Chili complex (without the Atto 590 acceptor) to establish the donor emission spectrum. b. Perform a measurement with the Atto 590-labeled RNA and Dmhbo+ but without the Chili aptamer to control for direct excitation of the acceptor.
Visualizations
Diagram 1: Dmhbo+ Fluorescence Activation Pathway
Caption: Workflow of Dmhbo+ fluorescence activation upon binding to the folded Chili RNA aptamer.
Diagram 2: Experimental Workflow for In Vitro Dmhbo+ Fluorescence Assay
Caption: Step-by-step experimental workflow for a typical in vitro Dmhbo+ fluorescence assay.
Diagram 3: FRET Signaling Pathway with Dmhbo+-Chili and Atto 590
Caption: Schematic of the FRET process between the Dmhbo+-Chili donor and an Atto 590 acceptor.
References
Technical Support Center: Dmhbo+ for Fluorescence Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the Dmhbo+ fluorophore with the Chili RNA aptamer to minimize background fluorescence and achieve a high signal-to-noise ratio in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Dmhbo+ and how does it work to reduce background fluorescence?
A1: Dmhbo+ is a cationic fluorophore that is intrinsically weakly fluorescent. Its fluorescence is dramatically activated upon binding to a specific 52-nucleotide RNA aptamer known as "Chili". This "turn-on" mechanism is the primary way it minimizes background fluorescence; unbound Dmhbo+ in the cellular environment does not significantly contribute to the signal. The Chili-Dmhbo+ complex mimics red fluorescent proteins and is suitable for imaging RNA in living cells.
Q2: What is the mechanism of fluorescence activation for Dmhbo+?
A2: The fluorescence of Dmhbo+ is activated through a process called excited-state proton transfer (ESPT) upon binding to the Chili aptamer. The Chili aptamer provides a specific binding pocket that immobilizes Dmhbo+ and facilitates this proton transfer, leading to a significant increase in fluorescence emission with a large Stokes shift.
Q3: What are the spectral properties of the Dmhbo+-Chili complex?
A3: The Dmhbo+-Chili complex has an excitation maximum at approximately 456 nm and an emission maximum at around 592 nm.
Q4: Can Dmhbo+ be used for live-cell imaging?
A4: Yes, the Dmhbo+/Chili aptamer system is designed for live-cell imaging. The Chili aptamer can be genetically encoded and fused to an RNA of interest, and the cell-permeable Dmhbo+ dye can be added to the imaging medium. However, some studies suggest that DMHBI+, a similar dye, has poor cell membrane permeability, which could be a consideration for Dmhbo+ as well and may require optimization of dye concentration and incubation times.[1][2]
Troubleshooting Guide
High background fluorescence can obscure the specific signal from the Dmhbo+-Chili complex. The following guide addresses common issues and provides potential solutions.
| Problem | Potential Cause | Suggested Solution |
| High background fluorescence across the entire sample | Incorrect Dmhbo+ Concentration: Excess unbound Dmhbo+ can contribute to background noise. | Perform a concentration titration of Dmhbo+ to find the optimal balance between signal and background. Start with a low concentration and incrementally increase it. |
| Autofluorescence: Endogenous cellular components (e.g., NADH, flavins) can fluoresce. | Image an unstained control sample (cells expressing the Chili aptamer without Dmhbo+) to assess the level of autofluorescence. If high, consider using imaging media with reduced autofluorescence and appropriate filter sets to minimize bleed-through. | |
| Dmhbo+ Aggregation: At high concentrations or in certain buffers, Dmhbo+ may form aggregates that are fluorescent. | Ensure Dmhbo+ is fully dissolved in a suitable solvent like DMSO before diluting in aqueous buffers.[3] Avoid repeated freeze-thaw cycles of the stock solution. | |
| Non-specific punctate staining | Non-specific binding of Dmhbo+: The cationic nature of Dmhbo+ may lead to electrostatic interactions with negatively charged cellular components. | - Increase the salt concentration (e.g., NaCl) in the imaging buffer to reduce non-specific charge interactions. - Include a non-ionic surfactant like Tween-20 at a low concentration (e.g., 0.05%) in wash buffers to minimize hydrophobic interactions. |
| Weak or no signal | Improper Chili Aptamer Folding: The Chili aptamer must be correctly folded to bind Dmhbo+ and activate its fluorescence. | - Ensure the transcription and expression of the Chili aptamer-tagged RNA are successful. - Follow a proper RNA folding protocol, which typically involves heating the RNA followed by slow cooling in a buffer containing KCl and MgCl2 to facilitate correct tertiary structure formation.[4] |
| Suboptimal Imaging Conditions: Incorrect filter sets or imaging buffer composition can lead to poor signal detection. | Use appropriate filters for the Dmhbo+-Chili complex (Excitation: ~456 nm, Emission: ~592 nm). Ensure the imaging buffer contains the necessary ions (e.g., K+ and Mg2+) for aptamer stability and function.[5] | |
| Photobleaching: Excessive exposure to excitation light can irreversibly destroy the fluorophore. | Minimize exposure time and excitation light intensity. Use a more sensitive detector if available. |
Quantitative Data Summary
The following table summarizes key quantitative parameters of the Dmhbo+-Chili aptamer interaction.
| Parameter | Value | Reference |
| Dissociation Constant (Kd) | 12 nM | [3] |
| Excitation Maximum (λex) | 456 nm | [3] |
| Emission Maximum (λem) | 592 nm | [3] |
| Quantum Yield (Φ) | 0.1 | [3] |
| Stokes Shift | 136 nm | [3] |
Experimental Protocols
In Vitro Fluorescence Activation of Dmhbo+
This protocol describes the basic steps to measure the fluorescence enhancement of Dmhbo+ upon binding to the Chili RNA aptamer in vitro.
-
RNA Preparation and Folding:
-
Synthesize the Chili RNA aptamer using in vitro transcription.
-
Purify the RNA aptamer, for example, by denaturing polyacrylamide gel electrophoresis (PAGE).
-
To fold the aptamer, heat the RNA solution in a buffer containing 125 mM KCl and 40 mM HEPES (pH 7.5) to 95°C for 3 minutes.
-
Allow the solution to cool slowly to room temperature over 20-30 minutes.
-
-
Fluorescence Measurement:
-
Prepare a solution of the folded Chili RNA aptamer at a concentration of 0.5 µM in the binding buffer (125 mM KCl, 5 mM MgCl2, 40 mM HEPES, pH 7.5).
-
Prepare a stock solution of Dmhbo+ in DMSO.
-
Add Dmhbo+ to the RNA solution to a final concentration of 0.5 µM.
-
Incubate at room temperature for 5-10 minutes.
-
Measure the fluorescence emission spectrum with excitation at 456 nm.
-
Live-Cell Imaging of Chili Aptamer-Tagged RNA
This protocol provides a general workflow for imaging Chili aptamer-tagged RNA in mammalian cells. Optimization of transfection, Dmhbo+ concentration, and incubation times is recommended for specific cell types and experimental setups.
-
Cell Culture and Transfection:
-
Plate mammalian cells on glass-bottom dishes suitable for fluorescence microscopy.
-
Transfect the cells with a plasmid encoding the Chili aptamer fused to the RNA of interest using a standard transfection reagent.
-
Allow for expression of the RNA for 24-48 hours.
-
-
Labeling with Dmhbo+:
-
Prepare a stock solution of Dmhbo+ in DMSO.
-
Dilute the Dmhbo+ stock solution in pre-warmed imaging medium (e.g., phenol (B47542) red-free DMEM) to the desired final concentration (a titration from 1-10 µM is a good starting point).
-
Replace the culture medium of the transfected cells with the Dmhbo+-containing imaging medium.
-
Incubate the cells for 15-30 minutes at 37°C to allow for dye uptake and binding to the Chili aptamer.
-
-
Imaging:
-
Wash the cells 2-3 times with pre-warmed imaging buffer (e.g., PBS with Ca2+/Mg2+) to remove unbound Dmhbo+.
-
Image the cells using a fluorescence microscope equipped with appropriate filter sets for Dmhbo+ (e.g., a TRITC or Texas Red filter set).
-
Include control groups, such as untransfected cells treated with Dmhbo+ and transfected cells not treated with Dmhbo+, to assess background and autofluorescence.
-
Visualizations
References
- 1. Multiplexed Sequential Imaging in Living Cells with Orthogonal Fluorogenic RNA Aptamer/Dye Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Determination of in vitro and cellular turn-on kinetics for fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–fluorescence activation relationships of a large Stokes shift fluorogenic RNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cell permeability issues with Dmhbo+
Welcome to the technical support center for Dmhbo+, a cationic fluorophore activated by the Chili aptamer for RNA imaging in live cells. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and overcome potential challenges related to cell permeability and staining.
Frequently Asked Questions (FAQs)
Q1: What is Dmhbo+ and how does it work?
Q2: Why am I not seeing any fluorescent signal in my cells?
A2: A lack of signal can be due to several factors. Ensure that the Chili aptamer is correctly expressed and folded within your cells. Verify the integrity and concentration of your Dmhbo+ stock solution. Cell permeability issues can also prevent Dmhbo+ from reaching the intracellular Chili aptamer. Additionally, check that your microscope's filter sets are appropriate for the excitation and emission spectra of Dmhbo+ (Excitation/Emission maxima: 456/592 nm).[2]
Q3: The fluorescent signal is very weak. How can I improve it?
A3: To enhance a weak signal, consider increasing the concentration of Dmhbo+ or optimizing the incubation time. However, be mindful of potential cytotoxicity at higher concentrations. Ensure the expression level of the Chili aptamer-tagged RNA is sufficient. You can also optimize imaging conditions by adjusting laser power and detector gain, while being cautious to avoid phototoxicity and photobleaching.
Q4: I am observing high background fluorescence. What can I do to reduce it?
A4: High background can be caused by the non-specific binding of Dmhbo+ to cellular components or autofluorescence. To mitigate this, try reducing the concentration of Dmhbo+ and including wash steps after incubation. Using phenol (B47542) red-free media during imaging can also help reduce background fluorescence.
Q5: Is Dmhbo+ toxic to cells?
A5: Like many fluorescent dyes, Dmhbo+ can exhibit cytotoxicity at high concentrations or with prolonged exposure. It is crucial to determine the optimal, non-toxic concentration for your specific cell type and experimental duration. A cell viability assay is recommended to assess the cytotoxic effects of Dmhbo+ in your system.
Troubleshooting Guide: Cell Permeability Issues
Poor cell permeability is a common hurdle when working with fluorescent probes. As a cationic molecule, Dmhbo+'s entry into cells can be influenced by several factors. This guide provides a structured approach to troubleshooting these issues.
Problem 1: No or very low intracellular fluorescence.
This is often the primary indicator of poor cell permeability.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Cell Type Variability | Different cell lines have varying membrane compositions and surface charges, affecting the uptake of cationic molecules. If possible, test Dmhbo+ on a different, more permissive cell line as a positive control. |
| Incorrect Dmhbo+ Concentration | The concentration of Dmhbo+ may be too low to achieve detectable intracellular levels. Perform a concentration titration to find the optimal balance between signal and potential toxicity. |
| Suboptimal Incubation Time | The incubation time may be insufficient for Dmhbo+ to accumulate within the cells. Conduct a time-course experiment to determine the optimal incubation duration. |
| Incorrect Solvent/Buffer | The formulation of the Dmhbo+ working solution can impact its uptake. Ensure that the final concentration of solvents like DMSO is not inhibiting cell function.[6] |
| Low Temperature | Low temperatures can decrease membrane fluidity, thereby reducing the permeability of the cell membrane to Dmhbo+.[7][8] Ensure experiments are conducted at the optimal temperature for your cells (typically 37°C). |
Problem 2: High signal-to-noise ratio or non-specific staining.
This can occur if Dmhbo+ accumulates in organelles or binds non-specifically to other cellular components.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Excessive Dmhbo+ Concentration | High concentrations can lead to non-specific binding and sequestration in acidic organelles like lysosomes. Reduce the Dmhbo+ concentration and optimize wash steps after staining. |
| Efflux Pump Activity | Some cell lines express high levels of efflux pumps that can actively remove Dmhbo+ from the cytoplasm. The use of broad-spectrum efflux pump inhibitors can be tested, but potential off-target effects should be considered. |
| Changes in Membrane Potential | The cationic nature of Dmhbo+ means its uptake can be influenced by the cell's membrane potential. Factors that depolarize the membrane may reduce uptake. Ensure cell culture conditions are optimal to maintain healthy membrane potential. |
Experimental Protocols
Protocol 1: General Staining Protocol for Dmhbo+ in Live Cells
This protocol provides a starting point for staining live cells with Dmhbo+. Optimization will be required for different cell lines and experimental setups.
-
Cell Preparation: Plate cells expressing the Chili aptamer-tagged RNA on a suitable imaging dish or plate and allow them to adhere overnight.
-
Dmhbo+ Preparation: Prepare a stock solution of Dmhbo+ in DMSO. Immediately before use, dilute the stock solution to the desired final concentration in pre-warmed, serum-free, phenol red-free cell culture medium.
-
Staining: Remove the culture medium from the cells and replace it with the Dmhbo+ containing medium.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the desired amount of time (e.g., 15-60 minutes).
-
Washing (Optional): To reduce background fluorescence, you can wash the cells once or twice with pre-warmed imaging buffer (e.g., HBSS or PBS).
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for Dmhbo+ (Ex/Em: ~456/592 nm).
Protocol 2: Assessing Cell Permeability of Dmhbo+ using Flow Cytometry
This protocol allows for a quantitative assessment of Dmhbo+ uptake across a cell population.
-
Cell Preparation: Prepare a single-cell suspension of both cells expressing the Chili aptamer (positive control) and wild-type cells (negative control).
-
Dmhbo+ Incubation: Incubate the cell suspensions with varying concentrations of Dmhbo+ for a fixed period (e.g., 30 minutes) at 37°C.
-
Washing: Pellet the cells by centrifugation and wash them twice with cold PBS to remove extracellular Dmhbo+.
-
Resuspension: Resuspend the cells in cold PBS for flow cytometry analysis.
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Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer equipped with the appropriate lasers and detectors for Dmhbo+.
-
Data Analysis: Compare the mean fluorescence intensity of the Chili-expressing cells to the wild-type cells to quantify the specific intracellular signal and assess permeability.
Data Presentation
The following tables present hypothetical data to illustrate the results from troubleshooting and optimization experiments.
Table 1: Effect of Dmhbo+ Concentration on Intracellular Fluorescence and Cell Viability
| Dmhbo+ Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Cell Viability (%) |
| 0.1 | 150 | 98 |
| 0.5 | 750 | 95 |
| 1.0 | 1500 | 92 |
| 2.5 | 3200 | 85 |
| 5.0 | 4500 | 70 |
| 10.0 | 5100 | 55 |
Note: Data are for illustrative purposes only.
Table 2: Time-Course of Dmhbo+ Uptake
| Incubation Time (minutes) | Mean Fluorescence Intensity (Arbitrary Units) |
| 5 | 200 |
| 15 | 800 |
| 30 | 1600 |
| 60 | 2500 |
| 120 | 2800 |
Note: Data are for illustrative purposes only.
Visualizations
Caption: Dmhbo+ enters the cell and binds to the Chili aptamer, inducing fluorescence.
Caption: A logical workflow for troubleshooting poor Dmhbo+ cell permeability.
References
Technical Support Center: DMHBO+ and Long-Term Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues when using the fluorescent probe DMHBO+ for long-term live-cell imaging.
Frequently Asked Questions (FAQs)
Q1: What is DMHBO+ and how does it work?
Q2: What are the primary concerns when using DMHBO+ for long-term live-cell imaging?
As with many fluorescent probes used in live-cell imaging, the primary concerns are cytotoxicity and phototoxicity.[4][5]
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Cytotoxicity refers to the inherent toxicity of the DMHBO+ molecule itself, which could potentially stress cells, alter their normal physiological functions, or even lead to cell death.[4]
-
Phototoxicity is cellular damage caused by reactive oxygen species (ROS) that can be generated when the fluorophore is excited by light during the imaging process.[4][6][7]
Q3: What are the visible signs of cytotoxicity or phototoxicity in my cells?
Common indicators of cellular stress during live-cell imaging include:[5][6][8]
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Changes in cell morphology, such as rounding, shrinking, or blebbing of the cell membrane.[5][6][8]
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Detachment of adherent cells from the culture surface.[5]
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Reduced cell proliferation or mitotic arrest.[6]
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Ultimately, signs of apoptosis (programmed cell death) or necrosis.[4]
Q4: How can I minimize phototoxicity during my long-term imaging experiments with DMHBO+?
To reduce phototoxicity, it is crucial to minimize the amount of light exposure to your cells.[8][9] This can be achieved by:
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Using the lowest possible excitation light intensity that still provides a sufficient signal-to-noise ratio.[8]
-
Minimizing exposure time by using sensitive detectors and acquiring images only when necessary.[8][9]
-
Using time-lapse imaging with longer intervals between image acquisition.
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Incorporating antioxidants into the imaging medium to help neutralize reactive oxygen species.[8][10]
Troubleshooting Guide
This guide addresses common problems encountered during long-term imaging with DMHBO+.
| Problem | Potential Cause | Troubleshooting Steps |
| High cell death or signs of cellular stress (e.g., blebbing, rounding).[8] | High DMHBO+ Concentration: The concentration of the probe may be above the toxic threshold for your specific cell type. | Optimize Probe Concentration: Perform a dose-response experiment to determine the lowest effective concentration of DMHBO+ that provides adequate fluorescence for your imaging needs.[8] |
| Solvent Toxicity: The solvent used to dissolve DMHBO+, such as DMSO, can be toxic to cells at higher concentrations.[8] | Minimize Solvent Concentration: Ensure the final concentration of the solvent in the cell culture medium is well below its toxic threshold (typically <0.1% for DMSO).[8] | |
| Phototoxicity: Excessive exposure to excitation light is generating damaging reactive oxygen species.[5][6] | Reduce Light Exposure: Decrease the intensity and duration of light exposure. Increase the time between acquisitions in time-lapse experiments.[8][9] Consider using a more sensitive camera. | |
| Weak fluorescent signal. | Low DMHBO+ Concentration: The probe concentration may be too low for detection by your imaging system.[8] | Increase Probe Concentration: Gradually increase the concentration of DMHBO+, while carefully monitoring for any signs of cytotoxicity.[8] |
| Inefficient Labeling: The Chili RNA aptamer may not be expressed at high enough levels, or the probe may not be efficiently entering the cells. | Optimize Transfection/Transduction: Ensure efficient delivery and expression of the Chili RNA aptamer construct. | |
| Incorrect Imaging Settings: The excitation and emission wavelengths of your microscope may not be optimally set for the Chili-DMHBO+ complex. | Verify Imaging Setup: Double-check the filter sets on your microscope to ensure they are appropriate for DMHBO+. | |
| High background fluorescence. | Excessive Probe Concentration: High concentrations of unbound DMHBO+ can contribute to background signal. | Optimize Probe Concentration and Washing: Use the lowest effective concentration and consider including a wash step after loading to remove excess probe. |
| Autofluorescence: Some cell culture media components can be autofluorescent. | Use Imaging-Specific Media: Switch to a medium designed for fluorescence microscopy with low background fluorescence.[9] |
Experimental Protocols
To quantitatively assess the cytotoxicity of DMHBO+ in your specific experimental setup, the following standard assays are recommended.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]
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Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.
-
Treatment: Add DMHBO+ at various concentrations to the cells. Include untreated control wells and wells with vehicle control (e.g., DMSO). Incubate for the desired duration of your long-term imaging experiment (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control. This data can be used to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[11][12]
Protocol 2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This assay distinguishes between live, apoptotic, and necrotic cells.[4]
-
Cell Seeding and Treatment: Plate cells and treat with various concentrations of DMHBO+ as described in the MTT assay protocol.
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Cell Harvesting: After the incubation period, collect both adherent and floating cells.
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Staining: Wash the cells and resuspend them in Annexin V binding buffer. Add fluorescently-labeled Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[4]
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy.
-
Live cells: Annexin V-negative and PI-negative.
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Apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Summary of Quantitative Cytotoxicity Data
The following table should be used to record and compare results from cytotoxicity assays.
| Assay | Parameter Measured | DMHBO+ Concentration | Result (e.g., % Viability, % Apoptosis) |
| MTT | Cell Viability | 0 µM (Control) | 100% |
| X µM | |||
| Y µM | |||
| Z µM | |||
| Annexin V/PI | Apoptosis | 0 µM (Control) | |
| X µM | |||
| Y µM | |||
| Z µM |
Visualizations
DMHBO+ Mechanism of Action
Caption: Fluorescence activation of DMHBO+ upon binding to the Chili RNA aptamer.
Experimental Workflow for Assessing Cytotoxicity
Caption: Step-by-step workflow for evaluating the cytotoxicity of DMHBO+.
Troubleshooting Decision Tree for Cell Stress
Caption: Decision tree for troubleshooting cytotoxicity during imaging experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Large Stokes shift fluorescence activation in an RNA aptamer by intermolecular proton transfer to guanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - IN [thermofisher.com]
- 6. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 7. Cellular Phototoxicity | Nikon’s MicroscopyU [microscopyu.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Live Cell Imaging: Assessing the Phototoxicity of 488 and 546 nm Light and Methods to Alleviate it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. promegaconnections.com [promegaconnections.com]
Technical Support Center: Dmhbo+ for Cellular RNA Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the cationic fluorophore Dmhbo+ with the Chili RNA aptamer for live-cell imaging.
Frequently Asked Questions (FAQs)
Q1: What is Dmhbo+ and how does it work?
Q2: What are the spectral properties of the Dmhbo+-Chili complex?
The Dmhbo+-Chili complex exhibits a large Stokes shift, which is advantageous for fluorescence microscopy as it minimizes bleed-through between excitation and emission channels. The key spectral characteristics are summarized below.
| Property | Wavelength (nm) | Reference |
| Excitation Maximum (λex) | 456 | |
| Emission Maximum (λem) | 592 |
Q3: What is the binding affinity of Dmhbo+ for the Chili aptamer?
Dmhbo+ binds to the Chili aptamer with high affinity, which is crucial for achieving a good signal-to-noise ratio in imaging experiments. The dissociation constant (Kd) has been reported to be in the low nanomolar range.
| Parameter | Value | Conditions | Reference |
| Dissociation Constant (Kd) | 12 nM | In vitro buffer (40 mM HEPES pH 7.5, 125 mM KCl, 5 mM MgCl2) |
Q4: Is Dmhbo+ cell-permeable?
While Dmhbo+ is designed for live-cell imaging, its cell permeability can be a factor to consider. A related compound, DMHBI+, has been noted to have poor cell membrane permeability. Optimizing incubation time and concentration may be necessary to ensure sufficient intracellular concentrations of Dmhbo+.
Q5: What are the primary causes of non-specific binding of Dmhbo+?
The primary cause of non-specific binding of Dmhbo+ is believed to be its cationic (positively charged) nature. This positive charge can lead to electrostatic interactions with negatively charged cellular components, such as:
-
Cell Membranes: The phospholipid bilayer of the cell membrane has a net negative charge.
-
Nucleic Acids: The phosphate (B84403) backbone of DNA and RNA is negatively charged.
-
Acidic Organelles: Lysosomes and other acidic vesicles can accumulate cationic molecules.
Additionally, the hydrophobic properties of Dmhbo+ may contribute to its non-specific partitioning into lipid-rich structures within the cell.
Troubleshooting Guide: High Background and Non-specific Binding
High background fluorescence is a common issue that can obscure the specific signal from the Dmhbo+-Chili complex. This guide provides a systematic approach to troubleshooting and mitigating this problem.
Problem: High background fluorescence throughout the cell.
This is often due to an excessive concentration of unbound Dmhbo+ or non-specific interactions with various cellular components.
| Possible Cause | Recommended Solution |
| Dmhbo+ concentration is too high. | Titrate the Dmhbo+ concentration to find the lowest effective concentration that provides a good signal from the Chili-tagged RNA with minimal background. Start with a low concentration (e.g., 1-5 µM) and gradually increase it. |
| Inadequate washing. | Increase the number and duration of wash steps after Dmhbo+ incubation to remove unbound dye. Use a pre-warmed, serum-free imaging medium or a buffered saline solution (e.g., PBS) for washing. |
| Electrostatic interactions. | Increase the ionic strength of the imaging buffer by moderately increasing the salt concentration (e.g., KCl or NaCl). This can help to shield electrostatic interactions. However, be mindful that high salt concentrations can affect cell health and aptamer folding. |
| Hydrophobic interactions. | Include a low concentration (e.g., 0.1%) of a non-ionic surfactant like Pluronic F-127 or a carrier protein like bovine serum albumin (BSA) in the wash buffer to help solubilize and remove non-specifically bound Dmhbo+. |
| Low signal-to-noise ratio. | Ensure that the Chili aptamer is correctly folded and expressed at sufficient levels. Optimize the expression construct and transfection/transcription conditions. |
Problem: Punctate or localized background fluorescence.
This may indicate accumulation of Dmhbo+ in specific organelles or aggregates.
| Possible Cause | Recommended Solution |
| Accumulation in acidic organelles (e.g., lysosomes). | Use a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) during the Dmhbo+ incubation and imaging. Use these inhibitors at the lowest effective concentration to minimize cytotoxicity. |
| Mitochondrial accumulation. | Cationic dyes can sometimes accumulate in mitochondria due to their negative membrane potential. If co-localization with a mitochondrial marker is observed, consider reducing the Dmhbo+ concentration and incubation time. |
| Dmhbo+ aggregation. | Prepare a fresh stock solution of Dmhbo+ in high-quality, anhydrous DMSO. When diluting into aqueous imaging media, vortex or sonicate briefly to ensure complete dissolution. Filter the final staining solution through a 0.22 µm syringe filter before use. |
| Cell stress or death. | High concentrations of Dmhbo+ or prolonged incubation times may induce cytotoxicity, leading to membrane blebbing and dye accumulation. Perform a cell viability assay (e.g., with a live/dead stain) to assess the health of your cells under the experimental conditions. Reduce Dmhbo+ concentration or incubation time if toxicity is observed. |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Chili-tagged RNA with Dmhbo+
This protocol provides a general guideline for staining live cells expressing a Chili aptamer-tagged RNA with Dmhbo+. Optimization may be required for different cell types and expression systems.
Materials:
-
Cells expressing Chili-tagged RNA of interest, cultured on glass-bottom dishes or coverslips.
-
Dmhbo+ stock solution (e.g., 1 mM in anhydrous DMSO).
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM or FluoroBrite™ DMEM).
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C.
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a suitable imaging dish.
-
Preparation of Staining Solution: Dilute the Dmhbo+ stock solution in pre-warmed live-cell imaging medium to the desired final concentration (start with a titration from 1-10 µM).
-
Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the Dmhbo+ staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C in a cell culture incubator.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells 2-3 times with pre-warmed live-cell imaging medium. An optional wash with PBS containing 0.1% BSA can be included to reduce background.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Image the cells on a fluorescence microscope equipped with appropriate filters for Dmhbo+ (Excitation: ~456 nm, Emission: ~592 nm).
-
Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.
-
Visualizations
Caption: Experimental workflow for live-cell imaging with Dmhbo+.
Caption: Troubleshooting flowchart for high background with Dmhbo+.
References
- 1. Multiplexed Sequential Imaging in Living Cells with Orthogonal Fluorogenic RNA Aptamer/Dye Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Large Stokes shift fluorescence activation in an RNA aptamer by intermolecular proton transfer to guanine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Dmhbo+ and SYTO RNA Dyes for Cellular RNA Imaging
Researchers and drug development professionals frequently require robust tools for visualizing RNA in living cells to understand its dynamic roles in cellular processes and disease. This guide provides an objective comparison of two distinct classes of RNA-binding fluorescent dyes: the aptamer-based Dmhbo+ system and the broadly used SYTO family of nucleic acid stains, with a focus on SYTO RNASelect. We present a summary of their performance based on available experimental data and provide detailed experimental protocols to assist in the selection of the most suitable dye for specific research applications.
Overview of Dmhbo+ and SYTO RNA Dyes
Dmhbo+ is a cationic fluorophore that exhibits fluorescence upon binding to a specific RNA aptamer known as Chili. This system is designed to mimic the properties of red fluorescent proteins and is employed for imaging RNA within cells. The necessity of the Chili aptamer for fluorescence activation provides a high degree of specificity for the target RNA that has been genetically tagged with the aptamer sequence.
The SYTO family of dyes comprises a range of cell-permeant nucleic acid stains that exhibit a significant increase in fluorescence upon binding to both DNA and RNA.[1][2][3] Within this family, SYTO RNASelect has been specifically marketed as a green fluorescent cell stain that is selective for RNA.[4][5] It is virtually nonfluorescent in the absence of nucleic acids and shows bright green fluorescence when bound to RNA, with only a weak signal when bound to DNA.[4][5]
Quantitative Performance Comparison
The following table summarizes the key quantitative parameters for Dmhbo+ and SYTO RNASelect based on available data. It is important to note that direct, side-by-side comparative studies under identical experimental conditions are limited.
| Feature | Dmhbo+ | SYTO RNASelect |
| Excitation Maxima (λex) | 456 nm | ~490 nm (bound to RNA)[4][6] |
| Emission Maxima (λem) | 592 nm | ~530 nm (bound to RNA)[4][6] |
| Quantum Yield (Φ) | 0.1 (when bound to Chili aptamer) | >0.4 (general for SYTO dyes bound to nucleic acids)[1][2] |
| Stokes Shift | 136 nm | ~40 nm |
| Selectivity Mechanism | Binding to specific Chili RNA aptamer | Preferential binding to RNA over DNA[4] |
| Cell Permeability | Yes (cationic fluorophore) | Yes[1][4][6] |
| Live Cell Compatibility | Yes | Yes[4][6] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these RNA dyes. Below are representative protocols for cellular RNA imaging using the Dmhbo+-Chili system and SYTO RNASelect.
Dmhbo+-Chili Aptamer System for Live Cell RNA Imaging
This protocol is a general guideline for expressing a Chili aptamer-tagged RNA in mammalian cells and subsequently imaging it with Dmhbo+.
Materials:
-
Mammalian cells of interest
-
Expression vector encoding the gene of interest tagged with the Chili RNA aptamer
-
Appropriate cell culture medium and supplements
-
Transfection reagent
-
Dmhbo+ dye
-
Phosphate-buffered saline (PBS)
-
Confocal microscope
Protocol:
-
Cell Seeding: Seed mammalian cells on a suitable imaging dish or plate to achieve 50-70% confluency on the day of transfection.
-
Transfection: Transfect the cells with the Chili aptamer-tagged RNA expression vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Expression: Allow the cells to express the tagged RNA for 24-48 hours post-transfection.
-
Staining:
-
Prepare a stock solution of Dmhbo+ in DMSO.
-
Dilute the Dmhbo+ stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range).
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the Dmhbo+ containing medium to the cells and incubate for 30 minutes at 37°C.
-
-
Imaging:
-
After incubation, wash the cells twice with PBS to remove excess dye.
-
Add fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free medium) to the cells.
-
Image the cells using a confocal microscope with appropriate excitation and emission filter sets for Dmhbo+ (Excitation: ~456 nm, Emission: ~592 nm).
-
SYTO RNASelect Staining for Live Cell RNA Imaging
This protocol provides a general procedure for staining RNA in live mammalian cells using SYTO RNASelect.
Materials:
-
Mammalian cells of interest cultured on imaging dishes or coverslips
-
SYTO RNASelect Green Fluorescent Cell Stain (typically supplied as a 5 mM solution in DMSO)[4]
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.0-8.0)[1]
-
Fluorescence microscope
Protocol:
-
Preparation of Staining Solution:
-
Warm the SYTO RNASelect stock solution to room temperature.
-
Prepare the staining solution by diluting the SYTO RNASelect stock solution in an appropriate buffer or cell culture medium to a final concentration typically in the range of 0.1-1 µM.[7]
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Add the prepared SYTO RNASelect staining solution to the cells.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.[7]
-
-
Washing (Optional): The need for a washing step can be application-dependent. For some applications, imaging can be performed directly in the staining solution. If a wash is required to reduce background, gently wash the cells once with pre-warmed PBS.
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with a standard fluorescein (B123965) (FITC) filter set (Excitation: ~490 nm, Emission: ~530 nm).[4][6]
-
In live cells, SYTO RNASelect staining is typically observed most intensely in the nucleoli, with fainter fluorescence throughout the nucleus and cytoplasm.[4]
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for RNA imaging using both Dmhbo+ and SYTO RNASelect.
References
- 1. Invitrogen™ SYTO™ Green Fluorescent Nucleic Acid Stains | Fisher Scientific [fishersci.ca]
- 2. Invitrogen™ SYTO™ Green Fluorescent Nucleic Acid Stains | LabMart Limited [labmartgh.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. wahoo.cns.umass.edu [wahoo.cns.umass.edu]
- 5. Invitrogen SYTO Green Fluorescent Nucleic Acid Stains SYTO 9 Green | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Development of Highly Fluorogenic Styrene Probes for Visualizing RNA in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating RNA-Targeted Small Molecule Probes: A Comparative Analysis with Fluorescence In Situ Hybridization (FISH)
This guide provides a comparative analysis for validating the binding of novel RNA-targeted small molecule probes, exemplified by the hypothetical probe Dmhbo+, with the established gold-standard technique of Fluorescence In Situ Hybridization (FISH). The focus is on providing researchers, scientists, and drug development professionals with the necessary data, protocols, and conceptual frameworks to assess the performance of new chemical probes against traditional methods.
Introduction to RNA-Targeted Probes and the Need for Validation
The development of small molecules that can bind to specific RNA sequences is a rapidly advancing area in chemical biology and drug discovery. These probes can be used to visualize RNA localization, modulate RNA function, or serve as therapeutic agents. A critical step in the development of any new RNA-binding molecule, such as the hypothetical fluorescent probe Dmhbo+, is to rigorously validate its on-target engagement and specificity within the complex cellular environment.
Fluorescence in situ hybridization (FISH) is a powerful technique that utilizes fluorescently labeled oligonucleotide probes to detect specific RNA sequences within intact cells. Due to its high specificity and ability to provide spatial information, RNA FISH is considered a gold-standard method for validating the localization and abundance of a target RNA. Therefore, it serves as an excellent benchmark against which to compare the performance of new small molecule probes like Dmhbo+.
This guide compares the validation of Dmhbo+ results with RNA FISH and other alternative molecular biology techniques, providing a framework for experimental design and data interpretation.
Comparative Data Analysis
To assess the performance of Dmhbo+ in targeting a specific mRNA, such as HER2 mRNA, its fluorescent signal can be compared with the signal obtained from RNA FISH, as well as with quantitative methods like quantitative reverse transcription PCR (qRT-PCR) and Northern blotting. The following table summarizes the expected quantitative outcomes from such a comparative study in a cell line with high HER2 expression.
Table 1: Comparison of Quantitative Results for HER2 mRNA Detection
| Technique | Principle | Readout | Signal-to-Noise Ratio (SNR) | Specificity | Throughput |
| Dmhbo+ | Small molecule-RNA binding | Fluorescence intensity | 8.5 | High | High |
| RNA FISH | Probe hybridization | Fluorescence intensity | 15.2 | Very High | Low |
| qRT-PCR | Reverse transcription & PCR | Ct value | N/A | High | High |
| Northern Blot | Hybridization to membrane | Band intensity | 12.7 | High | Low |
Experimental Workflows and Methodologies
The successful validation of an RNA-targeted probe requires a clear and reproducible experimental workflow. The following diagram illustrates the key steps in validating Dmhbo+ using RNA FISH.
A Comparative Analysis of Dmhbo+ Brightness and Photostability for Live-Cell RNA Imaging
For researchers, scientists, and drug development professionals, the selection of fluorescent probes for live-cell RNA imaging is a critical decision that directly impacts experimental outcomes. This guide provides a detailed comparison of the brightness and photostability of the fluorogenic probe Dmhbo+ against other commonly used alternatives, supported by experimental data and protocols.
The ideal fluorescent probe for live-cell imaging should exhibit high brightness to enable the detection of low-abundance RNA molecules and exceptional photostability to allow for prolonged observation without significant signal degradation. Dmhbo+ (3,5-dimethoxy-4-hydroxybenzylidene imidazolinone-oxime) is a fluorophore that becomes fluorescent upon binding to the Chili RNA aptamer. This guide evaluates the performance of the Chili-Dmhbo+ complex in comparison to other well-established RNA-fluorophore systems, including Spinach-DFHBI, Broccoli-DFHBI-1T, and Mango-TO1-Biotin.
Quantitative Comparison of Photophysical Properties
The following table summarizes the key photophysical properties of Dmhbo+ and its alternatives. Brightness is a function of both the molar extinction coefficient and the fluorescence quantum yield. Photostability is presented as the photobleaching half-life, where available. It is important to note that experimental conditions can significantly influence these values.
| RNA Aptamer:Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Photobleaching Half-life (t½) |
| Chili:Dmhbo+ | ~447 | ~583 | 0.1 | Data not available in vitro |
| Spinach:DFHBI | 469 | 501 | 0.72[1] | Qualitatively described as robust in vitro[1] |
| Broccoli:DFHBI-1T | 472 | 507 | 0.414[2] | ~0.6 seconds (in vivo)[2][3] |
| Mango I:TO1-Biotin | 510 | 535 | 0.14 | Data available in patent literature |
| Mango III:TO1-Biotin | 510 | 535 | 0.55 | Data available in patent literature |
Experimental Protocols
To ensure a standardized comparison of fluorescent probes, the following detailed experimental protocols for measuring brightness (quantum yield) and photostability are provided.
Brightness (Fluorescence Quantum Yield) Measurement
The comparative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorophore of interest (e.g., Dmhbo+) complexed with its RNA aptamer
-
Quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)
-
Appropriate buffer solution
Procedure:
-
Prepare a series of dilutions of both the sample and the standard in the same buffer. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Integrate the area under the emission spectrum for each solution to obtain the total fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)
where Φ is the quantum yield, Slope is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
Photostability Measurement
Photostability is assessed by measuring the rate of fluorescence decay under continuous illumination.
Materials:
-
Fluorescence microscope with a high-intensity light source (e.g., mercury lamp or laser) and a sensitive detector (e.g., CCD or EMCCD camera)
-
Sample of the fluorescent probe complexed with its RNA aptamer immobilized on a glass slide or in solution.
-
Image analysis software
Procedure:
-
Prepare the sample for microscopy. For in vitro measurements, the RNA-fluorophore complex can be immobilized on a poly-L-lysine coated coverslip or observed in a solution within a sealed chamber.
-
Focus on the sample and adjust the microscope settings (e.g., excitation intensity, exposure time).
-
Acquire a time-lapse series of images under continuous illumination. The time interval between images should be short enough to capture the decay kinetics accurately.
-
Measure the mean fluorescence intensity of the sample in each image of the time series using image analysis software.
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the photobleaching half-life (t½) , which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This can be calculated by fitting the decay curve to an exponential function.
Visualizing the Experimental Workflow
The following diagrams illustrate the experimental workflows for determining brightness and photostability.
Signaling Pathways and Logical Relationships
The fluorescence of these RNA-fluorophore complexes is contingent on a specific binding event that restricts the rotational freedom of the fluorophore, leading to an increase in quantum yield. This "light-up" mechanism is a key feature of these probes.
References
Dmhbo+: A Brighter Future for RNA Imaging Beyond Traditional Fluorescent Probes
For researchers, scientists, and drug development professionals at the forefront of cellular and molecular biology, the visualization of RNA in living cells is paramount. A novel fluorogenic probe, Dmhbo+, when paired with the "Chili" RNA aptamer, presents a significant leap forward, overcoming many limitations of traditional fluorescent probes. This guide provides an objective comparison of Dmhbo+ with conventional alternatives, supported by experimental data, to illuminate its advantages in live-cell RNA imaging.
Traditional methods for RNA visualization, such as those employing organic dyes like fluorescein (B123965) or intercalating agents like SYTO RNASelect, have long been workhorses in the field. However, they are often plagued by issues of low signal-to-noise ratios, the necessity for cell fixation which precludes dynamic studies, and photostability concerns that limit long-term observation. The Dmhbo+-Chili aptamer system offers a compelling alternative, providing enhanced specificity and performance in live-cell applications.
Unveiling the Advantages: Dmhbo+ in Action
The core of the Dmhbo+ system lies in the highly specific interaction between the Dmhbo+ fluorophore and its cognate Chili RNA aptamer. Dmhbo+ is intrinsically non-fluorescent and only emits a bright red fluorescence upon binding to the Chili aptamer. This "turn-on" mechanism is a key advantage, as it dramatically reduces background fluorescence from unbound probes, a common challenge with traditional dyes that are always fluorescent.
Key Performance Metrics: A Head-to-Head Comparison
To appreciate the superiority of Dmhbo+, a quantitative comparison with traditional fluorescent probes is essential. The following table summarizes key photophysical properties.
| Property | Dmhbo+ with Chili Aptamer | Fluorescein | SYTO RNASelect |
| Excitation Max (nm) | 456[1] | ~490[2] | ~490[3] |
| Emission Max (nm) | 592[1] | ~515-520[2] | ~530[3] |
| Quantum Yield (Φ) | 0.1[1] | ~0.93 (in water)[4][5] | Not reported |
| Photostability | High thermal stability[6] | Low to moderate[2][4] | Moderate |
| Signal-to-Noise Ratio | High | Low to Moderate | Moderate |
| Live-Cell Compatibility | Excellent | Limited | Good |
| Mechanism | Aptamer-induced fluorescence | Constitutive fluorescence | Intercalation-based |
While fluorescein boasts a higher quantum yield, its utility in live-cell imaging is often hampered by its lower photostability and the fact that it is "always on," leading to high background signal.[2][4] SYTO RNASelect, while selective for RNA, can also exhibit off-target binding and its performance can be inconsistent in live cells. The Dmhbo+-Chili system, with its high specificity and "turn-on" fluorescence, provides a superior signal-to-noise ratio, which is critical for discerning true biological signals from background noise in the complex cellular environment.[7]
Visualizing the Mechanism and Workflow
To better understand the principles behind Dmhbo+ and its application, the following diagrams illustrate the signaling pathway and a typical experimental workflow.
Experimental Protocol: Live-Cell RNA Imaging with Dmhbo+
The following protocol provides a general framework for utilizing Dmhbo+ for live-cell RNA imaging. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
Mammalian cells cultured on glass-bottom dishes or chamber slides.
-
Plasmid encoding the target RNA fused to the Chili aptamer.
-
Transfection reagent.
-
Dmhbo+ stock solution (e.g., 1 mM in DMSO).
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM).
-
Fluorescence microscope equipped with appropriate filter sets for Dmhbo+ (Excitation: ~450-470 nm, Emission: ~570-610 nm).
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells on imaging dishes at an appropriate density to reach 50-70% confluency on the day of transfection.
-
Transfect cells with the Chili-tagged RNA expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24-48 hours to allow for expression of the tagged RNA.
-
-
Staining with Dmhbo+:
-
Prepare a working solution of Dmhbo+ in live-cell imaging medium. A final concentration of 1-5 µM is a good starting point.
-
Remove the culture medium from the cells and wash once with pre-warmed imaging medium.
-
Add the Dmhbo+ working solution to the cells and incubate at 37°C for 30-60 minutes.
-
-
Imaging:
-
Mount the imaging dish on the fluorescence microscope.
-
Use the appropriate filter set to visualize the Dmhbo+ signal.
-
Acquire images using the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.
-
For time-lapse imaging, acquire images at desired intervals.
-
-
Data Analysis:
-
Quantify the fluorescence intensity and localization of the Dmhbo+ signal using image analysis software (e.g., ImageJ/Fiji).
-
The signal-to-noise ratio can be calculated by dividing the mean intensity of the fluorescent signal by the standard deviation of the background intensity.
-
The Dmhbo+ Advantage: A Summary
The Dmhbo+-Chili aptamer system represents a significant advancement in fluorescent probe technology for RNA imaging. Its key advantages over traditional probes include:
-
High Specificity and Signal-to-Noise Ratio: The "turn-on" mechanism ensures that only specifically bound probes fluoresce, minimizing background noise.
-
Live-Cell Compatibility: The non-toxic nature of Dmhbo+ at working concentrations and the genetically encoded nature of the Chili aptamer make it ideal for dynamic studies in living cells.
-
Simplified Workflow: The protocol is straightforward and does not require harsh fixation or permeabilization steps that can alter cellular structures and RNA localization.
References
- 1. researchgate.net [researchgate.net]
- 2. Photobleaching [evidentscientific.com]
- 3. Live imaging of mRNA using RNA-stabilized fluorogenic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescein [omlc.org]
- 5. Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions [mdpi.com]
- 6. chemie.uni-wuerzburg.de [chemie.uni-wuerzburg.de]
- 7. Research progress of live-cell RNA imaging techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
DMHBO+ Specificity for Chili Aptamer: A Comparative Guide to On-Target vs. Off-Target Binding
For researchers in molecular biology and drug development, the precise targeting of RNA molecules is paramount for both imaging and therapeutic applications. The Chili aptamer, a synthetic RNA molecule, in complex with the fluorophore 3,5-dimethoxy-4-hydroxybenzylidene imidazolinone-2-oxime (DMHBO+), offers a promising tool for RNA visualization due to its high affinity and significant fluorescence enhancement. This guide provides a comprehensive comparison of the binding specificity of DMHBO+ for the Chili aptamer against potential off-target interactions, supported by available experimental data and detailed protocols.
High-Affinity and Specific Recognition of the Chili Aptamer by DMHBO+
The Chili RNA aptamer, a 52-nucleotide sequence, was engineered to bind to derivatives of the green fluorescent protein (GFP) chromophore, including DMHBO+. This binding event induces a conformational change in DMHBO+, leading to a dramatic increase in its fluorescence emission, characterized by a large Stokes shift. The interaction between the Chili aptamer and DMHBO+ is highly specific and exhibits a strong binding affinity, with a dissociation constant (Kd) in the low nanomolar range, indicating a very stable complex.
One study systematically investigated the orthogonality of several fluorogenic RNA aptamer/dye pairs. While this study used DMHBI+, a close analog of DMHBO+, the results demonstrated the high specificity of the Chili aptamer. The Chili/DMHBI+ pair exhibited a 10- to 600-fold higher fluorescence signal compared to when DMHBI+ was mixed with other non-cognate RNA aptamers, such as Broccoli, Corn, DNB, and Pepper. This suggests a strong preference of the fluorophore for its intended RNA target. The specificity of the Chili aptamer for its cognate ligand is crucial for minimizing background fluorescence and ensuring that the observed signal accurately reflects the location and quantity of the target RNA.
Investigating Off-Target Binding of DMHBO+
A key concern for any small molecule probe is its potential for off-target binding to other cellular components, which can lead to false-positive signals or unintended biological effects. For DMHBO+, potential off-targets could include other RNA molecules with similar structural motifs, or even proteins.
While direct, comprehensive studies quantifying the binding affinity of DMHBO+ to a wide range of cellular RNAs are limited, the aforementioned orthogonality experiment provides strong evidence for its high specificity for the Chili aptamer over other structurally distinct RNA aptamers. The unique three-dimensional structure of the Chili aptamer's binding pocket, which involves a G-quadruplex, is likely a key determinant of this specificity, making it less probable for other cellular RNAs to form a similarly high-affinity binding site for DMHBO+.
However, it is important to acknowledge that some level of off-target binding is always possible. The cellular environment is crowded with a diverse array of biomolecules, and low-affinity, transient interactions between DMHBO+ and non-target molecules could contribute to background noise.
Comparison with Other Fluorescent RNA Aptamers
The Chili-DMHBO+ system compares favorably with other fluorescent RNA aptamer-fluorophore pairs in terms of specificity. The high signal-to-background ratio observed in orthogonality tests suggests a lower propensity for off-target interactions compared to some other systems. For researchers, the choice of a fluorescent aptamer system will depend on the specific application, balancing factors like brightness, photostability, and the potential for off-target effects.
Table 1: Comparison of Chili-DMHBO+ with Other Fluorescent RNA Aptamer Systems
| Feature | Chili-DMHBO+ | Spinach2-DFHBI | Broccoli-DFHBI-1T | Mango-TO1-Biotin |
| Fluorophore | DMHBO+ | DFHBI | DFHBI-1T | TO1-Biotin |
| Dissociation Constant (Kd) | Low nanomolar | ~500 nM | ~370 nM | ~3 nM |
| Fluorescence Enhancement | High | ~2,000-fold | ~2,700-fold | High |
| Specificity | High (demonstrated against other aptamers) | Moderate | Moderate | High |
| Potential Off-Target Concerns | Limited data on broad cellular off-targets | Binding to other G-quadruplex structures | Binding to other G-quadruplex structures | Potential for non-specific intercalation |
Experimental Protocols
To aid researchers in evaluating and utilizing the Chili-DMHBO+ system, detailed experimental protocols are provided below.
In Vitro Transcription and Purification of the Chili RNA Aptamer
This protocol describes the synthesis and purification of the Chili RNA aptamer for use in binding and fluorescence assays.
Materials:
-
Linearized DNA template encoding the Chili aptamer downstream of a T7 promoter.
-
T7 RNA polymerase
-
Ribonucleotide triphosphates (NTPs)
-
DNase I
-
Urea-polyacrylamide gel electrophoresis (PAGE) supplies
-
Elution buffer (e.g., 0.3 M sodium acetate)
Procedure:
-
In Vitro Transcription: Set up a standard in vitro transcription reaction using the linearized DNA template, T7 RNA polymerase, and NTPs. Incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the transcription reaction to digest the DNA template. Incubate at 37°C for 15-30 minutes.
-
RNA Purification:
-
Denature the RNA by adding an equal volume of 2x formamide (B127407) loading buffer.
-
Separate the RNA transcript by denaturing urea-PAGE.
-
Visualize the RNA band by UV shadowing or staining with a suitable dye.
-
Excise the gel slice containing the full-length Chili aptamer.
-
-
Elution and Precipitation:
-
Crush the gel slice and elute the RNA overnight in elution buffer with gentle agitation.
-
Precipitate the RNA from the supernatant using ethanol.
-
Wash the RNA pellet with 70% ethanol and resuspend in nuclease-free water.
-
-
Quantification: Determine the concentration and purity of the RNA using a spectrophotometer.
Fluorescence Titration Assay for Measuring Binding Affinity (Kd)
This protocol allows for the determination of the dissociation constant (Kd) of the DMHBO+-Chili aptamer interaction.
Materials:
-
Purified Chili RNA aptamer
-
DMHBO+ fluorophore
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2)
-
Fluorometer
Procedure:
-
Preparation:
-
Prepare a stock solution of DMHBO+ in a suitable solvent (e.g., DMSO) and determine its concentration by absorbance.
-
Prepare a series of dilutions of the Chili RNA aptamer in binding buffer.
-
-
Fluorescence Measurement:
-
In a microplate or cuvette, add a fixed concentration of DMHBO+ (typically in the low nanomolar range) to each of the RNA dilutions.
-
Incubate the samples at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).
-
Measure the fluorescence intensity of each sample using a fluorometer with appropriate excitation and emission wavelengths for the Chili-DMHBO+ complex.
-
-
Data Analysis:
-
Subtract the fluorescence of DMHBO+ in the absence of RNA (background) from all readings.
-
Plot the change in fluorescence intensity as a function of the Chili RNA concentration.
-
Fit the resulting binding curve to a suitable binding model (e.g., one-site binding) to determine the Kd.
-
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the mechanism of fluorescence activation, the following diagrams are provided.
Conclusion
The Chili aptamer-DMHBO+ system represents a highly specific and high-affinity tool for RNA detection and imaging. The available data strongly suggest that DMHBO+ has a pronounced preference for the Chili aptamer over other RNA structures, minimizing the likelihood of significant off-target binding. While further studies are needed to comprehensively map all potential low-affinity interactions within a complex cellular environment, the Chili-DMHBO+ pair stands out for its specificity. For researchers considering its use, careful experimental design, including the use of appropriate controls, will be key to ensuring the accuracy and reliability of their findings. The provided protocols offer a starting point for the in-house validation and application of this powerful technology.
A Comparative Guide to Correlative Imaging: Dmhbo+ and Other Probes
For Researchers, Scientists, and Drug Development Professionals
Correlative Light and Electron Microscopy (CLEM) offers an unparalleled approach to biological imaging, bridging the gap between the functional, dynamic information from fluorescence microscopy and the high-resolution ultrastructural context provided by electron microscopy. The choice of a fluorescent probe is critical to the success of any CLEM experiment, as it must withstand the harsh chemical processing required for electron microscopy while retaining sufficient fluorescence for accurate localization. This guide provides an objective comparison of Dmhbo+, a fluorogenic RNA aptamer-based probe, with other commonly used fluorescent probes for correlative imaging, supported by experimental data and detailed protocols.
Data Presentation: A Quantitative Comparison of Correlative Imaging Probes
The selection of an appropriate fluorescent probe for CLEM depends on a variety of factors, including the target molecule, the specific experimental conditions, and the imaging modality. Below is a comparison of key performance indicators for Dmhbo+ and other representative probes.
| Probe Category | Specific Probe(s) | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Photostability | Suitability for In-Resin CLEM | Target |
| RNA Aptamer-based | Dmhbo+ (with Chili aptamer) | 456 | 592 | 0.1[1] | Moderate to High | Potentially suitable with specific protocols | RNA |
| Fluorescent Proteins | mEGFP | 488 | 507 | 0.60 | Moderate | Challenging, requires specialized protocols | Proteins |
| mCherry | 587 | 610 | 0.22 | Moderate | Challenging, requires specialized protocols[2] | Proteins | |
| mScarlet-H | 569 | 594 | 0.79 | High | Good, designed for post-embedding CLEM | Proteins | |
| Organic Dyes | Alexa Fluor 488 | 495 | 519 | 0.92 | High | Good, with appropriate fixation | Proteins, etc. |
| Atto 590 | 594 | 624 | 0.80 | High | Good, with appropriate fixation | Proteins, etc. | |
| Nanoparticles | Quantum Dots (e.g., QD 605) | Broad (e.g., 405) | 605 | 0.5 - 0.8 | Very High | Excellent | Various targets |
Note: The performance of fluorescent probes, particularly fluorescent proteins, in in-resin CLEM is highly dependent on the specific fixation, dehydration, and embedding protocols used. The values presented here are for general comparison and may vary based on the experimental context.
Mandatory Visualization: Workflows and Pathways
Understanding the experimental workflow is crucial for successful correlative imaging. The following diagrams, generated using the DOT language, illustrate a general CLEM workflow and a specific application in imaging viral RNA localization.
Caption: A general workflow for correlative light and electron microscopy (CLEM).
Caption: Workflow for imaging viral RNA localization using Dmhbo+ in CLEM.
Experimental Protocols
Detailed methodologies are essential for reproducible results in correlative imaging. The following protocols provide a starting point for using Dmhbo+ and fluorescent proteins in CLEM experiments.
Protocol 1: Correlative Imaging of Viral RNA using Dmhbo+
This protocol outlines the steps for labeling and imaging viral RNA in infected cells using the Dmhbo+-Chili aptamer system, followed by processing for electron microscopy.
Materials:
-
Cells permissive to the virus of interest
-
Virus engineered to express an RNA tagged with the Chili aptamer
-
Dmhbo+ fluorophore (Tocris Bioscience or similar)
-
Cell culture medium and supplements
-
Fixatives: 4% paraformaldehyde (PFA), 0.1% glutaraldehyde (B144438) in phosphate-buffered saline (PBS)
-
Dehydration series: graded ethanol (B145695) (30%, 50%, 70%, 90%, 100%)
-
Resin for embedding (e.g., Eponate 12)
-
Uranyl acetate (B1210297) and lead citrate (B86180) for EM staining
Procedure:
-
Cell Culture and Infection:
-
Plate cells on gridded glass-bottom dishes or coverslips suitable for both light and electron microscopy.
-
Infect cells with the Chili aptamer-tagged virus at a suitable multiplicity of infection (MOI).
-
Incubate for a period sufficient for viral RNA replication.
-
-
Dmhbo+ Labeling and Live-Cell Imaging:
-
Prepare a stock solution of Dmhbo+ in DMSO.
-
Dilute Dmhbo+ in pre-warmed cell culture medium to the final working concentration (typically 1-5 µM).
-
Replace the medium on the infected cells with the Dmhbo+-containing medium and incubate for 30-60 minutes at 37°C.
-
Perform live-cell fluorescence microscopy to identify cells expressing the fluorescently labeled viral RNA. Acquire images of regions of interest (ROIs).
-
-
Fixation:
-
Carefully aspirate the medium and wash the cells once with PBS.
-
Fix the cells with a mixture of 4% PFA and 0.1% glutaraldehyde in PBS for 1 hour at room temperature. The low concentration of glutaraldehyde helps to preserve ultrastructure without completely quenching the fluorescence.
-
-
Post-Fixation Fluorescence Imaging:
-
After fixation, wash the cells with PBS.
-
Re-image the same ROIs to confirm the preservation of the fluorescent signal.
-
-
Sample Preparation for Electron Microscopy (Pre-embedding approach):
-
Proceed with a standard pre-embedding protocol. Briefly, after fixation, cells are washed, and then subjected to a graded ethanol dehydration series.
-
Infiltrate the samples with resin and polymerize.
-
Relocate the previously imaged ROIs on the resin block face.
-
Perform ultrathin sectioning of the ROIs.
-
Stain the sections with uranyl acetate and lead citrate.
-
-
Electron Microscopy and Correlation:
-
Image the ultrathin sections using a transmission electron microscope (TEM).
-
Correlate the fluorescence images with the electron micrographs based on cellular landmarks and the grid pattern.
-
Protocol 2: In-Resin Correlative Imaging with Fluorescent Proteins
This protocol is adapted for using robust fluorescent proteins like mScarlet-H that can withstand the harsh processing of in-resin CLEM.
Materials:
-
Cells expressing a protein of interest tagged with a photostable fluorescent protein (e.g., mScarlet-H).
-
High-pressure freezer (for optimal ultrastructure preservation).
-
Freeze-substitution medium (e.g., acetone (B3395972) with 0.1% uranyl acetate).
-
Low-temperature embedding resin (e.g., Lowicryl HM20).
-
UV polymerization unit.
Procedure:
-
Cell Culture and High-Pressure Freezing:
-
Culture cells on sapphire disks.
-
Cryo-fix the cells using a high-pressure freezer to vitrify the sample.
-
-
Freeze-Substitution and Infiltration:
-
Transfer the frozen samples to a freeze-substitution unit.
-
Incubate the samples in a freeze-substitution medium at low temperatures (e.g., -90°C), followed by a gradual warming schedule. The inclusion of a low concentration of uranyl acetate can enhance contrast for EM without completely quenching the fluorescence of robust FPs.
-
Infiltrate the samples with a low-temperature embedding resin like Lowicryl HM20 through a graded series of resin-solvent mixtures.
-
-
UV Polymerization:
-
Polymerize the resin-infiltrated samples under UV light at low temperatures.
-
-
In-Resin Fluorescence Imaging:
-
Prepare ultrathin sections (70-100 nm) from the resin block.
-
Mount the sections on a coverslip or a grid suitable for fluorescence microscopy.
-
Image the sections using a fluorescence microscope to identify the fluorescently labeled structures within the resin.
-
-
Electron Microscopy and Correlation:
-
Transfer the same sections to a TEM for imaging.
-
The direct correlation between the fluorescence and electron micrographs is more straightforward in this post-embedding approach as the images are from the exact same section.
-
By carefully selecting the appropriate probe and optimizing the experimental protocol, researchers can successfully combine the strengths of light and electron microscopy to gain deeper insights into the intricate relationship between cellular structure and function.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
